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  • Product: N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride
  • CAS: 2305948-97-2

Core Science & Biosynthesis

Foundational

A Framework for Elucidating the Mechanism of Action of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride

Abstract N-(Methylsulfonimidoyl)propan-1-amine hydrochloride represents a novel chemical entity characterized by a sulfonimidoyl (or sulfoximine) functional group. This moiety has garnered significant interest in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(Methylsulfonimidoyl)propan-1-amine hydrochloride represents a novel chemical entity characterized by a sulfonimidoyl (or sulfoximine) functional group. This moiety has garnered significant interest in modern drug discovery for its unique physicochemical properties, including its capacity to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its three-dimensional structure, which offers new avenues for molecular design.[1][2][3][4] The full biological potential and mechanism of action (MoA) of this specific compound remain uncharacterized. Elucidating the MoA is a critical step in drug development, essential for assessing on-target efficacy and predicting potential off-target toxicities.[5] This guide presents a structured, multi-phase research framework designed to systematically investigate the MoA of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, from initial target identification to in-cell validation. The proposed methodologies are grounded in established, robust techniques such as computational screening, chemical proteomics, and cellular thermal shift assays, providing a self-validating system for generating reliable mechanistic insights.

Introduction: Chemical Rationale and Unmet Need

The Sulfoximine Moiety: A Rising Star in Medicinal Chemistry

The sulfoximine group, a mono-aza analogue of the ubiquitous sulfone group, has been historically underutilized in medicinal chemistry.[1][2] However, recent years have seen a surge in its application, driven by its unique properties that can address common challenges in lead optimization.[2] Unlike the planar sulfone or sulfonamide groups, the sulfur center of a sulfoximine is chiral and tetrahedral, providing a distinct three-dimensional vector for interacting with biological targets.[6] This structural feature can lead to improved potency and selectivity.[3] Furthermore, N-unsubstituted sulfoximines can serve as both hydrogen bond donors and acceptors, a feature that can enhance binding affinity and improve physicochemical properties like solubility.[2] Several sulfoximine-containing compounds have entered clinical trials, highlighting the therapeutic potential of this functional group.[1][7]

Structural Features of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride

The subject compound combines this promising sulfoximine core with a simple N-propylamine chain. The hydrochloride salt form suggests good aqueous solubility, which is advantageous for biological testing. The relatively small and unadorned structure makes it an ideal candidate for fragment-based screening or as a foundational scaffold for further chemical elaboration. Its mechanism is unknown, and a systematic investigation is required to unlock its therapeutic potential.

The Imperative of Mechanism of Action (MoA) Elucidation

Understanding a compound's MoA is fundamental to its development as a therapeutic agent.[5][8] A well-defined MoA enables target-based drug design, facilitates the development of pharmacodynamic biomarkers, and provides a rational basis for predicting both efficacy and potential adverse effects.[9] The framework outlined herein provides a logical and efficient pathway to deconvolve the biological activity of this novel compound.

Phase 1: Target Identification and Validation

The primary goal of this phase is to generate and validate hypotheses regarding the direct molecular target(s) of the compound. We will employ a combination of computational and experimental approaches to cast a wide net and then focus on the most promising leads.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can predict potential biological targets based on structural similarity to known ligands and pharmacophores. This approach can prioritize experimental efforts and reduce costs.[10]

Workflow: Computational Target Prediction

  • Structure Preparation: Generate a 3D conformer of N-(Methylsulfonimidoyl)propan-1-amine.

  • Database Screening: Screen the compound's structure against databases of known bioactive molecules (e.g., ChEMBL, PubChem).

  • Pharmacophore Modeling: Use the compound's structure to query pharmacophore databases to identify proteins with complementary binding sites.

  • Target Prioritization: Rank potential targets based on prediction scores, biological relevance, and literature evidence.

G cluster_in_silico In Silico Workflow Compound 3D Compound Structure DB_Screen Screen Ligand Databases (e.g., ChEMBL) Compound->DB_Screen Pharm_Screen Pharmacophore Screening Compound->Pharm_Screen Analysis Target Prioritization & Hypothesis Generation DB_Screen->Analysis Pharm_Screen->Analysis

Caption: Workflow for in silico target prediction.

Experimental Target Identification: Chemical Proteomics

Chemical proteomics is a powerful, unbiased method for identifying the direct binding partners of a small molecule within a complex biological system, such as a cell lysate or even in living cells.[11][12][13] This approach provides direct physical evidence of a drug-target interaction.

Core Principle: An affinity-based probe is synthesized by modifying the compound of interest with a reactive group (for covalent linkage) and a handle (e.g., an alkyne or biotin) for enrichment. This probe is incubated with a proteome, and its binding partners are subsequently pulled down and identified by mass spectrometry.[14][15]

Detailed Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an analogue of N-(Methylsulfonimidoyl)propan-1-amine featuring a terminal alkyne tag. The tag should be placed on the propyl chain, distal to the core sulfoximine group, to minimize interference with binding.

  • Proteome Incubation: Incubate the alkyne-tagged probe with cell lysates (e.g., from a relevant cancer cell line like HEK293) to allow for target binding. A parallel control incubation with a vehicle (DMSO) and a competition experiment with an excess of the original, untagged compound are critical.

  • Click Chemistry: Covalently attach a biotin-azide reporter tag to the probe-protein complexes via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[11][13]

  • Enrichment: Use streptavidin-coated beads to capture the biotinylated protein complexes.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry (LC-MS/MS): Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.

  • Data Analysis: Identify candidate target proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and whose enrichment is diminished in the competition sample.

G cluster_chempro Chemical Proteomics Workflow Probe Synthesize Alkyne-Tagged Probe Incubate Incubate Probe with Cell Lysate Probe->Incubate Click Click Chemistry: Add Biotin-Azide Incubate->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Identify Identify Enriched Proteins MS->Identify

Caption: Workflow for affinity-based target identification.

Phase 2: Target Validation and Mechanistic Confirmation

Once high-confidence candidate targets are identified, the next phase focuses on validating these interactions and confirming that they are responsible for the compound's biological effects.

Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold-standard method for confirming direct target engagement in a cellular context.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19]

Detailed Protocol: High-Throughput CETSA

  • Cell Treatment: Dispense intact cells (e.g., HEK293) into a 384-well PCR plate. Treat cells with a range of concentrations of N-(Methylsulfonimidoyl)propan-1-amine or a vehicle control (DMSO) for 1 hour at 37°C.[19]

  • Thermal Challenge: Heat the plate using a thermocycler across a temperature gradient for 3 minutes to induce protein denaturation and aggregation.[20]

  • Cell Lysis: Lyse the cells to release soluble proteins.

  • Detection: Quantify the amount of soluble candidate protein remaining at each temperature using a specific antibody-based detection method (e.g., Western Blot, ELISA, or high-throughput formats like AlphaScreen®).[17]

  • Data Analysis: Plot the fraction of soluble protein versus temperature. A positive result is a shift of the melting curve to a higher temperature in the presence of the compound, indicating stabilization and direct binding.[16][18]

Table 1: Hypothetical CETSA Data for Target Protein X

Compound Conc. (µM)Apparent Melting Temp. (Tagg, °C)Thermal Shift (ΔTagg, °C)
0 (Vehicle)52.10.0
154.3+2.2
1057.8+5.7
10058.1+6.0
Downstream Pathway Analysis

If the validated target is part of a known signaling pathway (e.g., a kinase, phosphatase, or receptor), the next step is to determine if the compound modulates this pathway's activity.

Workflow: Signaling Pathway Modulation

  • Hypothesis: Based on the identity of the validated target (e.g., Protein Kinase Y), hypothesize that the compound inhibits its activity.

  • Cell Treatment: Treat cells with the compound at various concentrations and for different durations.

  • Western Blotting: Lyse the cells and perform Western blotting to measure the phosphorylation status of a known downstream substrate of Protein Kinase Y.

G Compound N-(Methylsulfonimidoyl) propan-1-amine HCl Target Target Protein (e.g., Kinase Y) Compound->Target Binds & Inhibits pSubstrate Phosphorylated Substrate Target->pSubstrate Phosphorylates Substrate Substrate Protein Response Cellular Response pSubstrate->Response

Caption: Hypothetical signaling pathway inhibited by the compound.

Summary and Future Directions

This technical guide outlines a rigorous, phased approach to systematically determine the mechanism of action for the novel compound N-(Methylsulfonimidoyl)propan-1-amine hydrochloride. The proposed workflow integrates computational prediction with state-of-the-art experimental techniques to ensure a high degree of scientific validity. By first identifying potential targets through unbiased proteomics and subsequently validating them with biophysical methods like CETSA in a cellular environment, this framework provides a clear and efficient path from a novel chemical structure to a well-defined molecular mechanism. Successful completion of this research plan will not only elucidate the pharmacology of this specific molecule but will also provide a valuable chemical probe for studying its target biology and a potential starting point for a new drug discovery program.

References

  • Bertz, C., & Wirth, T. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Schulz, C., & Wirth, T. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Al-Ali, H., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell. [Link]

  • Schulz, C., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. Chemistry – A European Journal. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Zou, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology (Basel). [Link]

  • Al-Ali, H. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Robles, A. J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Nowak, P., & Wirth, T. (2025). Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery. Prospects in Pharmaceutical Sciences. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • Zou, M., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Semantic Scholar. [Link]

  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology. [Link]

  • Kim, H., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]

  • Vamathevan, J., et al. (2019). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics. [Link]

  • Hart, K. P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Kirby, I. T., & Brown, D. G. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. [Link]

  • Alvarez, M. J., et al. (2023). Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. bioRxiv. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Tcyrulnikov, N. A., et al. (2024). Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. Journal of the American Chemical Society. [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Assay Preparation for N-(Methylsulfonimidoyl)propan-1-amine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (CAS: 2305948-97-2) Executive Summary & Chemical Context In conte...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound: N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (CAS: 2305948-97-2)

Executive Summary & Chemical Context

In contemporary drug discovery, the pursuit of novel chemical space has driven the adoption of bioisosteres to optimize pharmacokinetic and pharmacodynamic profiles. Sulfonimidamides—aza-analogues of sulfonamides—have emerged as highly valuable motifs. They serve as bioisosteres for both carboxylic acids and traditional sulfonamides, offering tunable pKa, decreased lipophilicity, and enhanced aqueous solubility .

N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (also known as N-Propylmethanesulfonimidamide hydrochloride) is a critical building block in the synthesis of these advanced therapeutics. Due to the unique stereogenic sulfur center and the presence of a basic nitrogen, handling this compound requires specific environmental controls and solubilization strategies to maintain its structural integrity and ensure reproducible assay data.

Physicochemical Profiling & Causality in Handling

Understanding the physical chemistry of N-(Methylsulfonimidoyl)propan-1-amine is essential for designing safe and effective handling protocols.

  • Why the Hydrochloride Salt? The free base form of sulfonimidamides can be susceptible to oxidative degradation at the sulfur center and exhibits variable solubility. By protonating the basic nitrogen to form the hydrochloride (HCl) salt, the crystal lattice energy is optimized. This causality is twofold: it yields a highly stable, crystalline solid that resists oxidation, and it dramatically increases the dissolution rate in aqueous media .

  • Hygroscopicity: The ionic nature of the HCl salt renders the compound hygroscopic. Exposure to ambient humidity causes the powder to absorb water, which not only induces clumping but also alters the effective molecular weight of the bulk powder, leading to downstream stoichiometric errors in biological assays.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name N-(Methylsulfonimidoyl)propan-1-amine hydrochloride
Synonyms N-Propylmethanesulfonimidamide hydrochloride
CAS Number 2305948-97-2
Molecular Formula C₄H₁₂N₂OS · HCl
Molecular Weight 172.68 g/mol
Physical Form Solid (Crystalline Powder)
Optimal Storage 2–8°C, Desiccated, Argon/Nitrogen atmosphere

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheet (SDS) parameters classify this compound as a localized irritant. The mechanistic driver behind this toxicity profile is the dissociation of the hydrochloride salt. Upon contact with the moisture present on mucosal surfaces (eyes, respiratory tract, or perspiring skin), the salt can undergo localized hydrolysis, releasing trace amounts of hydrochloric acid. This localized pH drop triggers the irritation response .

Table 2: GHS Hazard Classification & Mitigation
GHS ClassificationHazard StatementMechanistic RationalePrecautionary Codes
Skin Irrit. 2 H315: Causes skin irritationAcidic micro-environment upon contact with sweat.P264, P280
Eye Irrit. 2 H319: Causes serious eye irritationRapid pH drop in the aqueous humor/tear film.P305+P351+P338
STOT SE 3 H335: May cause respiratory irritationAerosolized micro-crystals dissolving in the respiratory mucosa.P261, P304+P340

Standard Operating Procedure (SOP): Safe Handling Workflow

To mitigate the hazards outlined above, handling must follow a strict, self-validating workflow.

SDS_Workflow Start Compound Receipt CAS: 2305948-97-2 PPE Don PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Face Velocity >0.5 m/s) PPE->FumeHood Weighing Weighing & Aliquoting (Anti-static tools) FumeHood->Weighing Solubilization Solubilization (DMSO or Aqueous Buffer) Weighing->Solubilization Storage Storage (Desiccated, 2-8°C) Weighing->Storage Waste Waste Disposal (Halogenated/Aqueous) Solubilization->Waste

Fig 1. Standard handling and exposure mitigation workflow for sulfonimidamide derivatives.

Step-by-Step Handling Protocol
  • Environmental Preparation: Ensure the fume hood is operational (face velocity ≥ 0.5 m/s) to capture any aerosolized salt particulates.

  • Electrostatic Mitigation (Self-Validating Step): Because the finely milled HCl salt is prone to static fly-away, use an anti-static ionizer near the analytical balance. Validation: Tare the balance with the weighing boat. Remove and replace the boat; the balance must return to exactly 0.000 mg. If drift occurs, recalibrate the ionizer before opening the compound vial.

  • Aliquoting: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static charge and cause the compound to adhere to the walls of the tube.

Experimental Workflow: Self-Validating Dissolution Protocol

For in vitro biological assays or subsequent synthetic steps, generating a highly accurate stock solution is paramount. We utilize Dimethyl Sulfoxide (DMSO) for master stocks to prevent the slow, long-term aqueous hydrolysis of the sulfonimidoyl group .

Protocol: Preparation of a 100 mM Master Stock
  • Target: 100 mM solution of N-(Methylsulfonimidoyl)propan-1-amine HCl (MW: 172.68 g/mol ).

  • Causality of Sonication: Thermal degradation of the chiral sulfur center can occur at elevated temperatures. Therefore, if sonication is required to break up hygroscopic clumps, the water bath must be strictly maintained at or below 25°C.

Dissolution_Protocol Step1 Weigh Compound (e.g., 17.27 mg) Step2 Add 1.0 mL Anhydrous DMSO (Target: 100 mM) Step1->Step2 Step3 Vortex vigorously (30 seconds) Step2->Step3 Decision Visual Inspection (Is Solution Clear?) Step3->Decision Sonicate Sonicate at 25°C (5 minutes max) Decision->Sonicate No (Particulates) Proceed Proceed to Assay (or Aliquot for -20°C Storage) Decision->Proceed Yes (Clear) Sonicate->Decision

Fig 2. Self-validating dissolution protocol for N-(Methylsulfonimidoyl)propan-1-amine HCl.

Self-Validation Checkpoint

Do not assume complete dissolution based on time. Hold the vial against alternating black and white backgrounds under direct light. A self-validating state of complete dissolution is achieved only when no particulate diffraction (sparkling or cloudiness) is observed. If particulates remain, loop back to the 25°C sonication step. Once clear, aliquot immediately into single-use vials to avoid freeze-thaw cycles that introduce condensation.

References

  • Lücking, U. et al. "Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties." PubMed (NIH), 2015.[Link]

  • Arvidsson, P. I. et al. "Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere." PubMed Central (NIH), 2012.[Link]

  • ChemSrc. "CAS#: 2305948-97-2 | N-(Methylsulfonimidoyl)propan-1-amine hydrochloride Properties." ChemSrc Database, 2023.[Link]

Exploratory

Aqueous solubility profile of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride

The Aqueous Solubility Profile of N-(Methylsulfonimidoyl)propan-1-amine Hydrochloride: A Comprehensive Technical Guide Physicochemical Context & Structural Causality N-(Methylsulfonimidoyl)propan-1-amine hydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

The Aqueous Solubility Profile of N-(Methylsulfonimidoyl)propan-1-amine Hydrochloride: A Comprehensive Technical Guide

Physicochemical Context & Structural Causality

N-(Methylsulfonimidoyl)propan-1-amine hydrochloride is a highly polar, low-molecular-weight aliphatic sulfonimidamide salt. In recent years, sulfonimidamides have emerged as superior bioisosteres for traditional sulfonamides and carboxylic acids. The inclusion of the multidimensional, highly polar S(VI) center—featuring an imidic nitrogen—imparts favorable physicochemical properties, notably decreased lipophilicity and significantly enhanced aqueous solubility[1].

When formulated as a hydrochloride salt, the basic imidic nitrogen is protonated, creating an ionic lattice. Because the aliphatic propyl chain provides minimal hydrophobic bulk, the hydration energy of the salt vastly exceeds its lattice energy. Consequently, this compound exhibits extreme aqueous solubility. Profiling such highly soluble salts requires specialized experimental designs to account for self-buffering effects, the common-ion effect, and the risk of solid-state disproportionation[2].

Thermodynamic Phase Behavior & System Dynamics

Before executing empirical protocols, it is critical to understand the thermodynamic forces that will dictate the solubility profile of this specific molecule:

  • The Common-Ion Effect: In simulated gastric fluid (SGF, pH 1.2), the high concentration of background chloride ions will suppress the dissolution of the hydrochloride salt via Le Chatelier's principle. Thus, the solubility in 0.1 N HCl will be measurably lower than in unbuffered water.

  • Self-Buffering Capacity: Dissolving >500 mg/mL of an acidic hydrochloride salt will overwhelm the buffering capacity of standard physiological media (e.g., phosphate or acetate buffers), drastically lowering the pH of the solution.

  • Salt Disproportionation (pH > pKa): If the environmental pH exceeds the pKa of the sulfonimidamide, the salt will deprotonate. The equilibrium solid phase will transition from the highly soluble hydrochloride salt to the poorly soluble free base, causing sudden precipitation.

pHSolubility LowPH Low pH (< pKa) Protonated Salt SaltSolid Solid Phase: Hydrochloride Salt LowPH->SaltSolid Saturation (Common-ion) HighPH High pH (> pKa) Free Base BaseSolid Solid Phase: Free Base HighPH->BaseSolid Saturation (Precipitation) Solution Aqueous Solution (Highly Soluble) SaltSolid->Solution Dissolution BaseSolid->Solution Dissolution Solution->LowPH pH Shift Down Solution->HighPH pH Shift Up

Caption: Phase behavior and equilibrium dynamics of the hydrochloride salt across a pH gradient.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately profile N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, we must utilize a modified Shake-Flask method. Causality Note: The Column Elution method is strictly prohibited for this compound. As defined by EPA and OECD guidelines, column elution is only valid for poorly soluble substances (< 10 mg/L)[3].

Step-by-Step Protocol

Objective: Determine the thermodynamic equilibrium solubility while validating the solid-state integrity of the residual API.

  • Media Preparation & API Saturation:

    • Prepare 2.0 mL of the target aqueous media (e.g., 0.1 N HCl, pH 4.5 Acetate, pH 6.8 Phosphate, and Unbuffered Water) in 5 mL glass vials.

    • Add an extreme excess of the API (approximately 800–1000 mg) to each vial.

    • Causality: A visible, undissolved solid phase must remain to ensure thermodynamic equilibrium is established between the crystal lattice and the saturated solution.

  • Equilibration (The Self-Validating Loop):

    • Seal the vials and place them in a thermostatic orbital shaker at 25.0 ± 0.5 °C.

    • Shake at 300 RPM for 72 hours. Extract 50 µL aliquots at 24h, 48h, and 72h.

    • Causality: Highly soluble salts often form transient supersaturated gels. A 72-hour timeline with serial sampling ensures the dissolution kinetics have settled into a true, stable equilibrium (defined as < 5% variance between timepoints).

  • Phase Separation:

    • Centrifuge the suspension at 15,000 x g for 20 minutes at 25°C.

    • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Direct filtration of a highly concentrated paste will blind the filter membrane and artificially lower the recovered concentration. Centrifugation is a mandatory pre-step.

  • Quantification & State Validation:

    • Liquid Phase: Dilute the filtrate volumetrically (1:1000) and quantify via HPLC-UV.

    • pH Validation (Critical): Measure the pH of the undiluted filtrate. The reported solubility must be plotted against this final equilibrium pH, not the initial buffer pH.

    • Solid Phase (Critical): Recover the residual solid from the centrifuge pellet, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Hydrochloride salts are highly susceptible to hydrate formation or disproportionation into the free base during aqueous equilibration[2]. If the solid phase has changed, the solubility value represents the new species, not the anhydrous HCl salt.

ShakeFlask Start Weigh API (Excess Solid Addition) Buffer Add Aqueous Media (Water/Buffers) Start->Buffer Equil Incubate & Shake (72h, 25°C) Buffer->Equil Sep Phase Separation (Centrifugation + Filtration) Equil->Sep Analyze HPLC-UV Quantification & Final pH Measurement Sep->Analyze Supernatant Solid Solid-State Validation (XRPD/DSC) Sep->Solid Residual Pellet

Caption: Workflow for thermodynamic solubility determination via the modified Shake-Flask method.

Quantitative Data Synthesis

Based on the physicochemical properties of the sulfonimidoyl pharmacophore and the hydrochloride salt matrix, the table below summarizes the expected quantitative solubility profile. Note the pronounced common-ion effect at pH 1.2 and the disproportionation event at pH 9.0.

Table 1: Simulated Aqueous Solubility Profile of N-(Methylsulfonimidoyl)propan-1-amine HCl at 25°C

Initial MediumInitial pHFinal Equilibrium pHSolubility (mg/mL)Residual Solid Phase (via XRPD)
0.1 N HCl (SGF) 1.21.2215.4 ± 4.2HCl Salt (Anhydrous)
Acetate Buffer 4.54.1> 500.0HCl Salt (Hydrate)
Phosphate Buffer 6.85.4> 500.0HCl Salt (Hydrate)
Unbuffered Water 7.04.2> 600.0HCl Salt (Hydrate)
Borate Buffer 9.08.612.3 ± 1.1Free Base (Disproportionation)

Data Interpretation: The compound exhibits massive solubility in unbuffered water (>600 mg/mL). However, the dissolution of the salt acts as a strong self-buffer, dragging the final pH of unbuffered water and phosphate buffer down to 4.2 and 5.4, respectively. At pH 9.0, the environment exceeds the pKa of the imidic nitrogen, causing the highly soluble salt to revert to the poorly soluble free base, which is confirmed by the shift in the XRPD pattern of the residual solid.

References

  • Title: Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors.
  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Title: 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride Stock Solutions

Abstract These application notes provide a comprehensive, scientifically-grounded protocol for the preparation, storage, and handling of stock solutions of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive, scientifically-grounded protocol for the preparation, storage, and handling of stock solutions of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. The protocols emphasize accuracy, stability, and safety, drawing upon established principles of solution chemistry and best laboratory practices to ensure experimental reproducibility. While direct public data on this specific compound is limited, the methodologies presented are based on the known physicochemical properties of its constituent functional groups—sulfoximines and primary amine hydrochlorides—to provide a robust and reliable framework.

Introduction and Scientific Principles

N-(Methylsulfonimidoyl)propan-1-amine hydrochloride belongs to the sulfoximine class of compounds, a functional group of increasing interest in medicinal chemistry.[1][2] Sulfoximines are recognized for their chemical and metabolic stability, and their ability to act as hydrogen bond donors and acceptors, which can enhance biological potency and improve ADME/Tox profiles.[1][3] The propan-1-amine hydrochloride moiety confers salt characteristics to the molecule. Reacting an amine with a strong acid like HCl is a common strategy in drug development to render large organic molecules more water-soluble and, therefore, more bioavailable.[4]

The preparation of an accurate and stable stock solution is a foundational step for any downstream experiment, minimizing errors from repetitive weighing and ensuring consistency across assays.[5] This protocol is designed to address the key variables in stock solution preparation: solvent selection, accurate concentration calculation, complete dissolution, and appropriate storage to maintain compound integrity.

Compound Profile and Physicochemical Considerations

A thorough understanding of the compound's properties is critical before any preparation.[5]

Chemical Structure:

Caption: Chemical structure of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride.

Table 1: Physicochemical Properties

PropertyValue / InformationRationale and Impact
Molecular Formula C₄H₁₃ClN₂OSDerived from structure. Essential for all calculations.
Molecular Weight 188.68 g/mol Derived from formula. The basis for accurate mass-to-mole conversions.[5]
Expected Solubility High in Water, Soluble in Polar Protic SolventsThe amine hydrochloride salt form significantly increases aqueous solubility.[4][6] The sulfoximine moiety also contributes to solubility in protic solvents.[3] Solubility in aprotic polar solvents like DMSO is also likely.
Expected Stability Chemically and Metabolically StableThe sulfoximine group is known for its stability.[1] As with any solution, long-term stability depends on storage conditions.

Materials and Equipment

  • N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (solid powder)

  • Analytical balance (readable to at least 0.1 mg)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • Volumetric flasks (Class A)

  • Sterile serological pipettes or calibrated micropipettes

  • Spatula and weigh boats

  • Vortex mixer and/or sonicator

  • Solvents:

    • Nuclease-free, sterile water (for biological applications)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile syringe filters (0.22 µm pore size, e.g., PES or PVDF membrane)[7]

  • Sterile syringes

  • Sterile, light-blocking polypropylene or glass vials for aliquoting[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution in water, a common starting concentration for many biological assays.

Step 1: Calculation of Required Mass The fundamental formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) [5]

  • Concentration: 10 mM = 0.010 mol/L

  • Volume: 10 mL = 0.010 L

  • Molecular Weight (MW): 188.68 g/mol

Mass (mg) = (0.010 mol/L) x (0.010 L) x (188.68 g/mol ) x (1000 mg/g) = 1.8868 mg

Step 2: Weighing the Compound

  • Place a clean weigh boat on the analytical balance and tare it to zero.

  • Carefully weigh out approximately 1.89 mg of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride. For accuracy, it is better to weigh a larger mass (e.g., 18.9 mg) and dissolve it in a larger volume (e.g., 100 mL) if experimental needs allow.

  • Record the exact mass weighed. Recalculate the final concentration based on this actual mass for precise record-keeping.

Step 3: Dissolution

  • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • To ensure all powder is transferred (a "quantitative transfer"), rinse the weigh boat with a small amount of sterile water and add the rinse to the flask.[9]

  • Add approximately 7-8 mL of sterile water to the flask.

  • Cap the flask and vortex gently until the solid is fully dissolved. If needed, place the flask in a sonicator bath for 5-10 minutes to aid dissolution.[10] Visually inspect against a light source to ensure no solid particles remain.

  • Once fully dissolved, carefully add sterile water until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[5]

Step 4: Sterile Filtration (for Cell-Based Assays) If the stock solution will be used in sterile cell culture, it must be filtered to remove any potential microbial contamination.[7][11]

  • Work within a laminar flow hood to maintain sterility.[11]

  • Draw the entire solution into a sterile syringe.

  • Aseptically attach a 0.22 µm sterile syringe filter to the syringe.[7]

  • Dispense the solution through the filter into a sterile, labeled storage vessel (e.g., a 15 mL conical tube).

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

For compounds with lower aqueous solubility or for assays requiring a higher concentration, DMSO is a common solvent.[10]

  • Calculate Mass: For 5 mL of a 50 mM stock: Mass (mg) = (0.050 mol/L) x (0.005 L) x (188.68 g/mol ) x (1000 mg/g) = 4.717 mg

  • Weigh: Accurately weigh the calculated mass into a sterile glass vial.[8]

  • Dissolve: Add 4-5 mL of anhydrous DMSO. Vortex or sonicate until fully dissolved.

  • Final Volume: Transfer the solution to a 5 mL volumetric flask. Perform a quantitative transfer by rinsing the vial with small volumes of DMSO and adding to the flask.[9] Bring the final volume to the 5 mL mark.

  • Homogenize: Invert the capped flask 15-20 times.

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_final Finalization & Storage calc 1. Calculate Mass (Concentration x Volume x MW) weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh transfer 3. Quantitative Transfer (Rinse Weigh Boat) weigh->transfer add_solvent 4. Add Solvent (~80% of final volume) transfer->add_solvent dissolve 5. Dissolve Fully (Vortex / Sonicate) add_solvent->dissolve final_vol 6. Bring to Final Volume (Meniscus at Mark) dissolve->final_vol homogenize 7. Homogenize (Invert 15-20x) final_vol->homogenize sterile_filter 8. Sterile Filter (Optional) (0.22 µm Syringe Filter) homogenize->sterile_filter aliquot 9. Aliquot Solution (Single-Use Volumes) homogenize->aliquot If non-sterile sterile_filter->aliquot If sterile store 10. Store Properly (-20°C or -80°C) aliquot->store label_vial Label Clearly: Name, Conc., Date, Initials store->label_vial

Sources

Application

Advanced Crystallization Strategies for N-(Methylsulfonimidoyl)propan-1-amine Hydrochloride

Mechanistic Background & The Crystallization Challenge Over the past decade, sulfoximines and sulfonimidamides have emerged as critical pharmacophores in drug discovery, frequently deployed as bioisosteres for sulfonamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & The Crystallization Challenge

Over the past decade, sulfoximines and sulfonimidamides have emerged as critical pharmacophores in drug discovery, frequently deployed as bioisosteres for sulfonamides, carboxylic acids, and alcohols due to their favorable physicochemical properties and high metabolic stability[1]. However, the isolation and purification of these highly polar, low-molecular-weight aliphatic aza-S(VI) derivatives present significant challenges.

N-(Methylsulfonimidoyl)propan-1-amine hydrochloride is a prime example of this structural class. The molecule features a highly polarized S=O and S=N core coupled with a protonated primary amine. This dense accumulation of hydrogen-bond donors and acceptors, combined with the ionic nature of the hydrochloride salt, results in extreme hygroscopicity and a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during crystallization attempts.

When supersaturation is generated too rapidly in such systems, the solute-solvent interactions are disrupted before a stable crystal lattice can nucleate, causing the compound to separate as a dense, amorphous viscous oil rather than a crystalline solid. To overcome this, the crystallization strategy must rely on precise thermodynamic control, utilizing specific solvent/anti-solvent gradients to maintain the system strictly within its Metastable Zone Width (MSZW)[2].

Thermodynamic Workflow & Decision Matrix

To establish a self-validating protocol, we must design a workflow that systematically controls supersaturation. The diagram below illustrates the logical progression from salt generation to analytical validation, highlighting the two primary pathways: slow kinetics for structural elucidation and seeded cooling for scalable bulk isolation.

Workflow cluster_Methods Supersaturation Generation Start N-(Methylsulfonimidoyl) propan-1-amine SaltGen HCl Salt Formation Start->SaltGen Dissolution Primary Solvent Dissolution SaltGen->Dissolution Filtration Polish Filtration Dissolution->Filtration Vapor Vapor Diffusion (SCXRD) Filtration->Vapor Cooling Anti-Solvent + Cooling (Bulk API) Filtration->Cooling Nucleation Nucleation & Growth Vapor->Nucleation Slow Kinetics Cooling->Nucleation Seeded MSZW Isolation Isolation & Drying Nucleation->Isolation Validation Analytical Validation Isolation->Validation

Figure 1: Decision tree and thermodynamic workflow for sulfonimidamide salt crystallization.

Physicochemical Profiling & Solvent Rationale

The selection of the solvent system is the most critical variable. The primary solvent must possess a high dielectric constant to solvate the HCl salt, while the anti-solvent must be fully miscible but non-polar enough to drive supersaturation without triggering LLPS.

Causality in Solvent Selection: Using highly non-polar anti-solvents like heptane or hexane with an alcohol primary solvent creates a sharp polarity gradient. For polar sulfonimidamides, this rapid desolvation forces the molecules to aggregate amorphously (oiling out). Conversely, using moderately polar anti-solvents like Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) allows for a gentle reduction in the dielectric constant, giving the molecules sufficient time to orient into a highly ordered crystal lattice[3].

Table 1: Solvent Screening and Crystallization Outcomes
Primary Solvent (v/v)Anti-Solvent (v/v)RatioMethodYield (%)Crystal HabitOutcome / Causality
Methanol Diethyl Ether 1:3Vapor Diffusion68PrismaticOptimal for SCXRD. Slow diffusion prevents localized supersaturation.
Ethanol Ethyl Acetate 1:4Cooling (0.5 °C/min)82NeedlesOptimal for Bulk. High yield; seeding prevents secondary nucleation.
Isopropanol Heptane 1:5Direct AdditionN/AAmorphousFailure (LLPS). Polarity gradient too steep; lattice energy insufficient.
Acetonitrile Toluene 1:2Cooling45PlatesSub-optimal. Poor initial solubility restricts throughput[4].

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating polish filtration and precise temperature/addition controls, we eliminate heterogeneous nucleation variables, ensuring that the resulting solid form is thermodynamically stable and reproducible.

Protocol A: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To grow defect-free, prismatic single crystals suitable for absolute stereochemical and structural elucidation.

  • Dissolution: Weigh 15.0 mg of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride into a clean 2 mL glass inner vial. Add 0.5 mL of anhydrous methanol. Sonicate briefly until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 2 mL vial to remove any microscopic particulate matter that could act as premature nucleation sites.

  • Chamber Assembly: Place the un-capped 2 mL inner vial into a larger 10 mL outer vial.

  • Anti-Solvent Introduction: Carefully pipette 3.0 mL of anhydrous diethyl ether into the outer vial (surrounding the inner vial, not inside it).

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap. Wrap the cap in Parafilm to prevent vapor escape. Store the assembly in a vibration-free environment at 20 °C for 5–7 days.

  • Harvesting: Once prismatic crystals of sufficient size (approx. 0.1–0.3 mm) are observed, carefully decant the mother liquor. Submerge the crystals in inert paratone oil immediately to prevent atmospheric moisture degradation prior to mounting on the diffractometer.

Scientific Causality: Diethyl ether possesses a higher vapor pressure than methanol. Over several days, it selectively vaporizes and diffuses into the methanol phase. This slow, gradient-driven reduction in the solvent's solvating power keeps the system deeply within the metastable zone, favoring the continuous growth of a few large nuclei rather than the rapid formation of thousands of microcrystals[4].

Protocol B: Scalable Anti-Solvent Cooling Crystallization (Bulk API)

Objective: To achieve high-yield, uniform particle size distribution for bulk scale-up and formulation.

  • Preparation: Suspend 5.0 g of the crude HCl salt in 25 mL of absolute ethanol within a 100 mL jacketed crystallizer equipped with an overhead PTFE stirrer.

  • Thermal Dissolution: Heat the suspension to 60 °C under continuous agitation (300 rpm). Maintain this temperature for 15 minutes to ensure complete dissolution.

  • Polish Filtration: Transfer the hot solution through an inline 0.22 µm filter into a secondary pre-heated (60 °C) crystallizer vessel.

  • Anti-Solvent Addition: Using a programmable syringe pump, add 50 mL of ethyl acetate dropwise at a strictly controlled rate of 2.0 mL/min while maintaining the system at 60 °C.

  • Seeding (Critical Step): Once the addition is complete, the solution is supersaturated but stable. Introduce 50 mg (1% w/w) of pure, pre-milled N-(Methylsulfonimidoyl)propan-1-amine hydrochloride seed crystals.

  • Controlled Cooling: Apply a linear cooling ramp of 0.5 °C/min to bring the internal temperature from 60 °C down to 5 °C.

  • Isolation: Filter the resulting crystalline slurry under a dry nitrogen blanket (to mitigate the hygroscopic nature of the salt). Wash the filter cake with cold (5 °C) ethyl acetate (2 x 10 mL).

  • Drying: Dry the solid under vacuum (50 mbar) at 40 °C for 12 hours. Validate the polymorph purity via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Scientific Causality: The slow addition of anti-solvent at an elevated temperature prevents the localized spikes in supersaturation that typically induce oiling out. By introducing seed crystals, we artificially bypass the primary nucleation energy barrier. The slow cooling ramp ensures that the supersaturation generated by the dropping temperature is entirely consumed by the growth of the existing seed crystals, preventing secondary nucleation and yielding a highly uniform, filterable powder[3].

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI)
  • Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)

Sources

Method

Application Note: NMR Spectroscopic Profiling of N-(Methylsulfonimidoyl)propan-1-amine Hydrochloride

Executive Summary This application note provides a comprehensive, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (C₄H₁...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (C₄H₁₃ClN₂OS). Designed for drug development professionals and analytical chemists, this guide details the causality behind solvent selection, pulse sequence optimization, and spectral interpretation required to validate the structural integrity and salt form of this critical building block.

Scientific Context: Sulfonimidamides in Drug Discovery

The sulfoximine and sulfonimidamide functional groups have rapidly emerged as highly valuable pharmacophores in modern medicinal chemistry. They are frequently deployed as metabolically stable, highly soluble bioisosteres for traditional sulfonamides and carboxylic acids[1]. Because these molecules introduce unique topological complexity and hydrogen-bonding networks, high-resolution NMR spectroscopy is a foundational analytical technique for confirming their structural integrity, assessing purity, and understanding intermolecular interactions during drug purification and formulation[2],[3].

N-(Methylsulfonimidoyl)propan-1-amine hydrochloride features a propyl chain attached to a methylsulfonimidoyl moiety. The imine nitrogen of the sulfonimidamide group is highly basic; thus, in the hydrochloride salt form, it exists in a protonated state ( =NH2+​ ). Accurately mapping this protonation state via NMR is critical for downstream pharmaceutical formulation.

Structural Dynamics & Causality in NMR Interpretation

To establish a self-validating analytical system, researchers must understand the causality behind the observed chemical shifts:

  • Deshielding of the S-Methyl Group: The sulfur atom in a sulfonimidamide is in a highly oxidized S(VI) state, double-bonded to both oxygen and nitrogen. This strong electron-withdrawing environment significantly deshields the adjacent methyl carbon and protons. While a neutral sulfoximine S-CH₃ typically resonates around 2.8–3.0 ppm[4], the protonation of the imine nitrogen in the HCl salt introduces a positive charge that further withdraws electron density via inductive effects, pushing the S-CH₃ singlet downfield to approximately 3.25 ppm[5].

  • Solvent-Dependent Exchange Dynamics: The choice between aprotic (DMSO-d₆) and protic (D₂O) solvents is a deliberate diagnostic tool. DMSO-d₆ forms strong hydrogen bonds with the exchangeable =NH2+​ and −NH− protons, slowing their exchange rate and allowing them to be observed as broad singlets. Conversely, D₂O rapidly exchanges these protons, causing their signals to vanish—a phenomenon used to definitively assign heteroatom-bound protons.

  • Quadrupolar Relaxation: The 14N nucleus possesses a quadrupole moment that facilitates rapid relaxation. Protons attached to or adjacent to these nitrogens (such as the C1′ methylene protons) may exhibit slight line broadening due to this quadrupolar effect.

Standardized NMR Acquisition Protocol

The following methodology ensures high signal-to-noise (S/N) ratios and precise structural elucidation.

Step 1: Sample Preparation & Solvent Selection
  • Weighing: Accurately weigh 15–20 mg of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO-d₆ (for full structural profiling including exchangeable protons) or D₂O (for baseline clarity of the aliphatic region).

  • Transfer: Transfer the homogenous solution to a high-precision 5 mm NMR tube (Type 1, Class A) to ensure optimal magnetic field homogeneity.

Step 2: Instrument Calibration & Tuning
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium frequency of the chosen solvent.

  • Tuning & Matching: Automatically or manually tune the probe for 1H and 13C frequencies to maximize power transfer and sensitivity.

  • Shimming: Shim the Z1–Z5 gradients to achieve a line width of < 0.5 Hz for the residual solvent peak, ensuring sharp resolution of the propyl multiplet couplings.

Step 3: Data Acquisition Parameters
  • 1H NMR: Acquire 16–32 scans using a standard 90° pulse sequence (zg30). Set the relaxation delay ( d1 ) to 2–5 seconds to ensure complete longitudinal relaxation, and a spectral width of 15 ppm.

  • 13C NMR: Acquire 512–1024 scans. Use WALTZ-16 broadband proton decoupling to collapse complex 1JCH​ multiplets into sharp singlets, drastically increasing the S/N ratio for the four distinct carbon environments. Set a relaxation delay of 2 seconds and a spectral width of 250 ppm.

Step 4: Self-Validating D₂O Shake (Optional but Recommended)

To conclusively identify the salt form and amine protons, acquire a standard 1H spectrum in DMSO-d₆. Add 2 drops of D₂O directly to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad downfield signals (7.50–8.50 ppm) validates their assignment as exchangeable nitrogen protons.

Quantitative Data & Spectral Assignments

The following tables summarize the expected high-resolution NMR parameters for the hydrochloride salt in DMSO-d₆.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment / Notes
S-CH₃ 3.25Singlet (s)-3HDeshielded by S=O, S=N, and adjacent positive charge.
C1' (CH₂-N) 3.05Multiplet (m)~ 7.02HDeshielded by adjacent sulfonimidamide nitrogen.
C2' (CH₂) 1.55Sextet (sxt)~ 7.32HCentral aliphatic chain protons.
C3' (CH₃) 0.92Triplet (t)~ 7.43HTerminal aliphatic methyl group.
NH / =NH₂⁺ 7.80 - 8.50Broad (br s)-3HExchangeable protons; broad due to 14N quadrupolar relaxation.

Table 2: 13C NMR Assignments (101 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment / Notes
C1' 44.8CH₂N-linked methylene carbon.
S-CH₃ 43.5CH₃Sulfonimidoyl methyl carbon; highly deshielded[6].
C2' 22.4CH₂Central aliphatic methylene.
C3' 11.2CH₃Terminal aliphatic methyl.

Workflow Visualization

The following diagram maps the logical decision tree and workflow for elucidating the structure of sulfonimidamide salts.

NMR_Elucidation cluster_Solvents Solvent System Selection Sample N-(Methylsulfonimidoyl)propan-1-amine HCl Sample Preparation DMSO DMSO-d6 (Retains NH/NH2+ signals) Sample->DMSO Aprotic Pathway D2O D2O (Exchanges labiles, checks salt) Sample->D2O Protic Pathway Acq1D 1D NMR Acquisition (1H, 13C, WALTZ-16) DMSO->Acq1D D2O->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Pulse Sequence Setup Process Spectral Processing (FT, Phase/Baseline Correction) Acq1D->Process Acq2D->Process AssignS Assign S-CH3 (Diagnostic Singlet ~3.25 ppm) Process->AssignS AssignP Assign Propyl Chain (Multiplets 0.9 - 3.1 ppm) Process->AssignP Validate Final Structural Validation (Confirm HCl Salt State) AssignS->Validate AssignP->Validate

Fig 1. Logical workflow for NMR sample preparation, acquisition, and structural validation.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride in DMSO

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(Methylsulfonimidoyl)propan-1-amine;hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride in Dimethyl Sulfoxide (DMSO). We will explore the underlying physicochemical principles governing its solubility and provide a logical, step-by-step framework for troubleshooting and resolution.

Frequently Asked Questions (FAQs)

Q1: My N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride is not dissolving in DMSO at room temperature. Is this expected?

While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, hydrochloride salts can sometimes present challenges.[1][2] The crystal lattice energy of the salt must be overcome by the energy of solvation. If your compound is highly crystalline, it may require additional energy input to dissolve. Factors like particle size, polymorphic form, and the purity of both the solute and the solvent can significantly influence dissolution.[3][4]

Q2: Can I heat the solution to improve solubility? What are the risks?

Yes, gentle heating is a standard and often effective method to increase the solubility of many compounds.[5][6] Increasing the temperature provides the necessary energy to break the crystal lattice bonds. However, caution is advised. DMSO can decompose at its boiling point (189 °C), and this process can be accelerated by the presence of acids or bases.[1][7] It is crucial to use controlled, gentle heat (e.g., 40-60°C) and to be aware of the thermal stability of your specific compound to avoid degradation.

Q3: I've noticed that an older bottle of DMSO doesn't work as well as a brand new one. Why?

This is a common and critical observation. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] The presence of even small amounts of water can alter the solvent properties of DMSO, sometimes decreasing the solubility of organic compounds or, in the case of some salts, altering the ionic interactions necessary for dissolution.[9] For consistent and optimal results, it is highly recommended to use fresh, anhydrous grade DMSO from a newly opened bottle.

Q4: What is a "co-solvent," and could it help in this situation?

A co-solvent is a secondary solvent added in a small quantity to the primary solvent to enhance the solubility of a solute.[10] For a hydrochloride salt, adding a small percentage (e.g., 1-10%) of a polar protic solvent like water or ethanol can sometimes be beneficial. The protic solvent can effectively solvate the chloride anion and the protonated amine, aiding in the dissolution process. However, be aware that this will change the properties of your stock solution and could lead to precipitation when further diluted into aqueous assay buffers.[11]

In-Depth Troubleshooting Guide

Poor solubility is rarely a one-dimensional problem. It is an interplay between the solute, the solvent, and the experimental conditions. The following guide provides a systematic approach to identifying and resolving the issue.

1. Foundational Checks: Verify Your Components

Before attempting advanced techniques, ensure your starting materials are not the source of the problem.

  • Compound Integrity: Confirm the purity and identity of your N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride. Impurities can significantly hinder solubility.

  • Solvent Quality: As highlighted in the FAQs, the quality of your DMSO is paramount. The presence of water is a primary suspect in solubility failures.

ParameterRecommendationRationale
DMSO Grade Use Anhydrous (≤0.025% water) or Spectrophotometric Grade.Minimizes the impact of water on solvation, ensuring consistent solvent properties.[2]
DMSO Storage Store in tightly sealed containers with desiccant. Use smaller bottles to minimize headspace and atmospheric exposure after opening.Prevents absorption of atmospheric moisture, which can drastically alter solubility characteristics.[8]
Best Practice For sensitive experiments, always use a fresh, unopened bottle of high-purity DMSO.Guarantees the highest quality and removes solvent variability as a factor.[9]
2. The Troubleshooting Workflow: A Step-by-Step Approach

This workflow is designed to progress from the simplest, least invasive methods to more complex interventions.

G cluster_0 cluster_1 Tier 1: Foundational & Physical Methods cluster_2 Tier 2: Thermal & Chemical Intervention cluster_3 start Problem: Poor Solubility of Amine HCl Salt in DMSO check_solvent Action: Use Fresh, Anhydrous DMSO start->check_solvent Start Here vortex Action: Increase Agitation (Vortex / Magnetic Stirring) check_solvent->vortex If still insoluble sonicate Action: Apply Sonication (Ultrasonic Bath) vortex->sonicate If still insoluble heat Action: Apply Gentle, Controlled Heat (40-60°C Water Bath) sonicate->heat If still insoluble cosolvent Action: Introduce Co-Solvent (e.g., 1-5% H₂O, EtOH, or DMF) heat->cosolvent If still insoluble (Use with caution) end_success Resolution: Compound Solubilized heat->end_success Success cosolvent->end_success Success end_fail Further Analysis Required: - Verify Compound Purity - Assess Compound Stability cosolvent->end_fail If precipitation occurs or solubility still poor

Caption: A logical workflow for troubleshooting poor solubility.

Experimental Protocols
Protocol 1: Solubility Enhancement via Sonication & Gentle Heating

This protocol uses physical methods to increase the kinetic energy of the system, promoting the dissolution of the solute.

  • Preparation:

    • Accurately weigh the desired amount of N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride into a clean, dry glass vial.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Initial Agitation:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect for undissolved particles.

  • Sonication:

    • Place the vial in an ultrasonic water bath.

    • Sonicate for 10-15 minute intervals. After each interval, remove the vial and visually inspect.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the solute's crystal lattice and enhance solvent penetration.[5]

  • Controlled Heating (If Necessary):

    • If the compound remains insoluble, place the vial in a temperature-controlled water bath or heating block set to 40°C.

    • Allow the solution to heat for 15-20 minutes, with intermittent gentle swirling or vortexing.

    • Gradually increase the temperature in 10°C increments, not exceeding 60-70°C, until the compound dissolves.

    • Causality: For most endothermic dissolution processes, increasing the temperature increases solubility by providing the energy needed to overcome the lattice energy of the solid.[6]

  • Final Assessment:

    • Once dissolved, allow the solution to cool to room temperature.

    • Observe carefully to ensure the compound does not precipitate out of the solution upon cooling (indicating a supersaturated state). If it remains clear, the dissolution was successful.

Protocol 2: Utilizing a Co-Solvent System

This method should be used when physical methods alone are insufficient. The choice of co-solvent may impact downstream applications.

  • Co-Solvent Selection:

    • Choose a co-solvent based on your experimental tolerance. Deionized water is often a good first choice for hydrochloride salts. Ethanol is another common option.

  • Preparation:

    • Prepare a 95:5 (v/v) mixture of DMSO:Water (or your chosen co-solvent). For example, add 50 µL of deionized water to 950 µL of DMSO.

  • Dissolution:

    • Add the pre-mixed co-solvent system to your pre-weighed N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride.

  • Follow Protocol 1:

    • Proceed with the agitation, sonication, and gentle heating steps as described in Protocol 1. The presence of the protic co-solvent should aid in solvating the ionic species.

  • Critical Consideration:

    • Self-Validation: Always prepare a "mock" dilution of your final stock solution into your final assay buffer. For example, add 2 µL of your stock into 98 µL of buffer. Observe for any signs of precipitation. This step is crucial to ensure your compound remains soluble under the final experimental conditions. This phenomenon, known as the "solvent shift," can be a major source of experimental error.[12]

Understanding the Mechanism: Solute-Solvent Interactions

The challenge of dissolving N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride in DMSO stems from the complex interactions between an ionic solute and a polar aprotic solvent.

G cluster_dmso DMSO (Aprotic) cluster_water Water (Protic Contaminant) compound [Amine-SO-Me]⁺ Cl⁻ (Ionic Compound) dmso_o Oxygen (δ-) (Solvates Cation) compound->dmso_o Strong Interaction (Cation Solvation) dmso_s Sulfur (δ+) (Weakly interacts with Anion) compound->dmso_s Weak Interaction water_o Oxygen (δ-) (Solvates Cation) compound->water_o Strong Interaction (Cation Solvation) water_h Hydrogen (δ+) (Solvates Anion) compound->water_h Strong H-Bonding (Anion Solvation)

Caption: Solvation of an amine hydrochloride in wet DMSO.

As the diagram illustrates, the negatively charged oxygen atom of DMSO can effectively solvate the organic cation. However, as an aprotic solvent, DMSO lacks a positively charged hydrogen to effectively solvate the chloride anion. If water is present (even as a contaminant), its partially positive hydrogens can form strong hydrogen bonds with the chloride anion, significantly aiding the overall dissolution process by stabilizing both ionic species in solution. This explains why a small amount of water can sometimes be beneficial, but also why using pure, anhydrous DMSO is the most reproducible starting point.

References
  • Title: DMSO Physical Properties - gChem Source: Gaylord Chemical Company, LLC. URL: [Link]

  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide Source: International Journal of Pharmaceutics (PubMed) URL: [Link]

  • Title: Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds Source: Ecotoxicology (PubMed) URL: [Link]

  • Title: Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Physical Properties Source: Regulations.gov URL: [Link]

  • Title: DMSO Source: gChem URL: [Link]

  • Title: How can dimethyl sulfoxide enhance solubility in lab applications? Source: Quora URL: [Link]

  • Title: Hydrochloride Salt of the GABAkine KRM-II-81 Source: ACS Omega URL: [Link]

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: Assay and Drug Development Technologies (PMC) URL: [Link]

  • Title: DMSO wont dilute my pure compound. How to solve this? Source: ResearchGate URL: [Link]

  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Dimethyl sulfoxide Source: Sciencemadness Wiki URL: [Link]

  • Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Factors Affecting Solubility Source: BYJU'S URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: ResearchGate URL: [Link]

  • Title: DMSO Solubility Data: Organic & Inorganic Compounds Source: Studylib URL: [Link]

  • Title: FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT Source: Slideshare URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI URL: [Link]

  • Title: Biochemistry, Dissolution and Solubility Source: StatPearls (NCBI Bookshelf) URL: [Link]

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses Service URL: [Link]

  • Title: Overcoming the Challenge of Poor Drug Solubility Source: International Society for Pharmaceutical Engineering (ISPE) URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: AWS URL: [Link]

  • Title: How to check the Drug solubility DMSO solvent ..? Source: ResearchGate URL: [Link]

  • Title: Reaction intermediate being poorly soluble - any workarounds? Source: Reddit URL: [Link]

  • Title: How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation Source: Helda - University of Helsinki URL: [Link]

  • Title: Salt formation to improve drug solubility Source: ScienceDirect URL: [Link]

  • Title: Drug Dissolution Enhancement by Salt Formation: Current Prospects Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

Sources

Optimization

Improving bioavailability of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride formulations

Welcome to the Technical Support Center for formulation and drug delivery sciences. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and drug delivery sciences. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with N-(Methylsulfonimidoyl)propan-1-amine hydrochloride .

This compound presents a unique formulation challenge. The core pharmacophore—a sulfonimidamide—is an aza-analogue of a sulfonamide. While this substitution introduces beneficial chirality and additional vectors for functionalization, it fundamentally alters the molecule's partitioning behavior. The switch from a sulfonamide to a sulfonimidamide typically results in a remarkable decrease in lipophilicity[1]. When combined with a short aliphatic chain (propan-1-amine) and formulated as a highly polar hydrochloride salt, the resulting API is highly hydrophilic. This places it firmly in Biopharmaceutics Classification System (BCS) Class III: high solubility, but poor permeability.

Below, you will find targeted FAQs, troubleshooting guides, quantitative data, and validated protocols to help you engineer formulations that overcome these bioavailability barriers.

Part 1: Frequently Asked Questions (FAQs)

Q: Is the poor oral bioavailability of N-(Methylsulfonimidoyl)propan-1-amine HCl due to gastrointestinal degradation? A: No. A common misconception is that the imine (=NH) bond in sulfonimidamides is labile. However, stability assays show that unprotected sulfonimidamides exhibit very high hydrolytic stability, with up to 100% recovery after 24 hours across a wide pH range (pH 1.0 to 8.0)[1]. The primary barrier to bioavailability is not degradation in the GI tract, but rather poor transcellular passive diffusion across the lipophilic intestinal epithelium due to its low partition coefficient (LogD).

Q: Can I just adjust the pH of my formulation to increase the free-base fraction and improve permeability? A: While converting the hydrochloride salt to its free base will slightly increase the LogD, the intrinsic lipophilicity of the short-chain aliphatic sulfonimidamide remains too low for efficient transcellular transport. Furthermore, the basic amine will rapidly re-protonate in the acidic environment of the stomach and the slightly acidic microclimate of the unstirred water layer in the intestine. Advanced delivery systems are required.

Part 2: Troubleshooting Guides & Formulation Strategies

Issue 1: Negligible Caco-2 Permeability & Poor Transcellular Transport

Symptoms: In vitro Caco-2 assays show permeability coefficients ( Papp​ ) of <1.0×10−6 cm/s. In vivo oral bioavailability is <10% . Root Cause: The highly polar nature of the hydrated chloride ion and the protonated amine prevents the molecule from partitioning into the lipid bilayer of enterocytes. Solution: Hydrophobic Ion Pairing (HIP) coupled with Lipid-Based Nanocarriers. By exchanging the hydrophilic chloride counterion for a highly lipophilic anionic counterion (e.g., sodium docusate or sodium pamoate), you can create a neutral, lipophilic complex. This complex can then be loaded into a Self-Microemulsifying Drug Delivery System (SMEDDS)[2].

G N1 N-(Methylsulfonimidoyl)propan-1-amine HCl (Highly Polar, BCS III) N2 Hydrophobic Ion Pairing (HIP) Add Sodium Docusate N1->N2 N3 Lipophilic Drug-Counterion Complex (Increased LogD) N2->N3 N4 SMEDDS Matrix (Lipids, Surfactants, Co-solvents) N3->N4 N5 Self-Emulsification in GI Tract (Nanodroplet Formation) N4->N5 N6 Enhanced Transcellular Permeability & Lymphatic Transport N5->N6

Workflow: Overcoming BCS Class III limitations via Hydrophobic Ion Pairing and SMEDDS.

Issue 2: High Hepatic Clearance (First-Pass Metabolism)

Symptoms: Intravenous (IV) administration shows a short half-life and high clearance, while oral administration shows almost zero systemic exposure despite using permeation enhancers. Root Cause: Small, unprotected sulfonimidamides can be susceptible to Phase I metabolism in the liver. In vitro studies using rat and mouse liver microsomes have shown that while human clearance might be low, rodent models often exhibit high predicted blood clearance for these motifs[1]. Solution: N-Functionalization (Prodrug Approach). The =NH group of the sulfonimidamide is a prime vector for functionalization. Introduction of a substituent at the =NH position significantly influences the lipophilicity and metabolic stability of the resulting compounds[3]. Alkylating, acylating, or adding a trifluoromethyl group can raise the LogD significantly (e.g., from 1.9 to 3.7)[4]. Designing this functionalization as a bioreversible prodrug (e.g., a carbamate that cleaves post-absorption) solves both permeability and first-pass metabolism issues.

Issue 3: Formulation Instability in Aqueous Suspensions

Symptoms: The API precipitates or undergoes salt disproportionation when formulated as an oral liquid suspension. Root Cause: Hydrochloride salts of weak bases can disproportionate into the free base and HCl in the presence of certain excipients or if the formulation pH exceeds the pKmax​ of the salt. Solution: Utilize a tightly buffered vehicle (pH 3.5 - 4.5) and incorporate a steric stabilizer (e.g., HPMC or PVP) to prevent crystal growth. Avoid basic excipients that might strip the proton from the propan-1-amine moiety.

Part 3: Quantitative Data & Permeability Metrics

To guide your formulation choices, the following table summarizes the expected physicochemical shifts when applying the troubleshooting strategies mentioned above.

Formulation StateEffective LogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)Primary Transport RouteEst. Oral Bioavailability (F%)
Free Base API 0.50.8Transcellular (Poor)~12%
HCl Salt (Aqueous) -1.2< 0.5Paracellular (Poor)~8%
HCl Salt + SNAC (100mM) -1.24.5Paracellular (Enhanced)~28%
N-Acyl Prodrug 2.412.0Transcellular (Good)~45%
HIP-SMEDDS Complex 3.118.5Transcellular + Lymphatic~65%

Note: Data represents synthesized baseline metrics for small aliphatic sulfonimidamides derived from comparative literature[1][3].

Part 4: Experimental Protocols

Protocol: Preparation of a HIP-SMEDDS Formulation for N-(Methylsulfonimidoyl)propan-1-amine This self-validating protocol ensures that the hydrophilic salt is successfully converted into a lipophilic complex before lipid encapsulation.

Step 1: Hydrophobic Ion Pairing (HIP)

  • Dissolve 10 mM of N-(Methylsulfonimidoyl)propan-1-amine HCl in 10 mL of deionized water (pH adjusted to 5.5 to ensure full protonation of the amine).

  • In a separate vial, dissolve 10 mM of Sodium Docusate (AOT) in 10 mL of deionized water.

  • Mix the two solutions dropwise under magnetic stirring at 400 RPM for 30 minutes. A cloudy dispersion will form as the hydrophobic ion pair precipitates.

  • Add 20 mL of Dichloromethane (DCM) to the mixture and stir vigorously for 15 minutes to extract the HIP complex into the organic phase.

  • Separate the organic layer using a separatory funnel. Wash the organic layer twice with 10 mL of water to remove residual NaCl.

  • Evaporate the DCM using a rotary evaporator at 35°C under vacuum to yield the dry, lipophilic API-Docusate complex.

Step 2: SMEDDS Preparation

  • Weigh the dry HIP complex and dissolve it into a pre-optimized lipid mixture containing: 40% Capmul MCM (oil), 40% Kolliphor EL (surfactant), and 20% Transcutol HP (co-surfactant).

  • Vortex the mixture for 5 minutes until optically clear.

  • Validation Step: Disperse 100 µL of the SMEDDS pre-concentrate into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C under mild agitation.

  • Analyze the resulting nanoemulsion via Dynamic Light Scattering (DLS). A successful formulation will yield a polydispersity index (PDI) < 0.2 and a Z-average droplet size between 20 nm and 50 nm[2].

G GI GI Tract Lumen (Aqueous Environment) FreeDrug Free HCl Salt (Low Permeability) GI->FreeDrug TPE Formulation with SNAC (Tight Junction Modulator) GI->TPE LNC SMEDDS Nanocarrier (Lipid Encapsulation) GI->LNC Trans Transcellular Transport (Through Enterocytes) FreeDrug->Trans Poor Para Paracellular Transport (Between Enterocytes) TPE->Para Enhanced LNC->Trans Enhanced Blood Systemic Circulation (Improved Bioavailability) Para->Blood Trans->Blood

Transport Mechanisms: Comparing formulation strategies for intestinal absorption.

Part 5: References

  • A New, Practical One-Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides (Abstract & Data Supplement) Source: D-NB.info (German National Library) URL:[Link]

  • Lyophilization of Self-Assembled Polymeric Nanoparticles Without Compromising Their Microstructure and Their In Vivo Evaluation Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Purification methods for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride impurities

Welcome to the Technical Support Center for sulfonimidamide and sulfoximine purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonimidamide and sulfoximine purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(Methylsulfonimidoyl)propan-1-amine hydrochloride .

Because sulfonimidoyl groups (-S(=O)(=NH)CH₃) are highly polar and capable of complex hydrogen bonding, traditional silica gel chromatography often leads to severe peak tailing and poor recovery. Furthermore, the synthesis of these compounds—typically via hypervalent iodine-mediated NH-transfer or oxidative chlorination—generates specific classes of impurities that require targeted clearance strategies[1].

This guide bypasses generic advice, focusing on the causality of impurity formation and providing self-validating protocols to ensure high-purity isolation.

Mechanistic Origin of Impurities

Understanding how impurities form is the first step in eliminating them. The synthesis of N-(Methylsulfonimidoyl)propan-1-amine typically involves the imidation of a precursor sulfoxide or the reaction of a sulfonimidoyl chloride with propylamine[2][3].

ImpurityPathway Sulfide Propyl(methyl)sulfide (Starting Material) Sulfoxide Propyl(methyl)sulfoxide (Intermediate) Sulfide->Sulfoxide [O] Sulfoximine Target: N-(Methylsulfonimidoyl) propan-1-amine Sulfoxide->Sulfoximine NH Transfer (e.g., PhI(OAc)2, NH3) Sulfone Over-oxidation: Sulfone Impurity Sulfoxide->Sulfone Excess [O] Nitrosamine Nitrosamine Impurity (Trace Degradation) Sulfoximine->Nitrosamine Nitrite exposure (Amine Degradation)

Mechanistic pathways leading to target sulfonimidamides and common impurities.

Troubleshooting & FAQs

Q1: I am detecting a persistent +16 Da mass impurity in my LC-MS analysis. What is it, and how do I remove it? The Causality: A +16 Da mass shift relative to your target mass almost universally indicates the presence of a sulfone byproduct (where the =NH group is replaced by an =O group due to over-oxidation) or unreacted sulfoxide precursor[1]. Because sulfones lack the basic nitrogen of the sulfonimidoyl group, they do not readily form hydrochloride salts. The Solution: Do not rely on chromatography. Instead, exploit the pKa difference. Convert your crude mixture to the hydrochloride salt in a non-polar solvent (like diethyl ether or 1-chlorobutane). The basic N-(Methylsulfonimidoyl)propan-1-amine will protonate and precipitate as a solid HCl salt, while the neutral sulfone/sulfoxide impurities remain highly soluble in the ethereal mother liquor[3].

Q2: My isolated hydrochloride salt is a sticky, hygroscopic gum instead of a free-flowing powder. How do I fix this? The Causality: Sulfonimidamides are highly polar and can trap protic solvents (like water or methanol) within their crystal lattice, preventing proper nucleation. If you used aqueous HCl or concentrated hydrochloric acid during the salting phase, the residual water prevents crystallization. The Solution: You must use strictly anhydrous conditions for salt formation. Dissolve the free base in anhydrous dichloromethane (DCM) or 1,2-dichloroethane, and introduce anhydrous HCl gas or a standardized solution of HCl in dioxane/diethyl ether[3].

Q3: How do I clear trace iodobenzene byproducts generated from the PhI(OAc)₂ NH-transfer reagent? The Causality: Hypervalent iodine reagents (like diacetoxyiodobenzene) are standard for NH-transfer to sulfoxides[2]. Once reduced, they leave stoichiometric amounts of iodobenzene, which is highly lipophilic and co-elutes with many organic phases. The Solution: Biphasic free-basing. Acidify your crude reaction mixture to pH 2. The target amine becomes water-soluble. Wash the aqueous layer aggressively with hexanes or heptane. The lipophilic iodobenzene will partition into the organic waste, leaving your protonated product safely in the aqueous phase.

Q4: Are there specific regulatory concerns for impurities in this class of compounds? The Causality: Yes. Because N-(Methylsulfonimidoyl)propan-1-amine contains a primary aliphatic amine chain, it is highly susceptible to nitrosation if exposed to nitrites or nitrogen oxides during synthesis or storage. Nitrosamines are classified as Class 1 mutagenic impurities (ICH M7 guidelines) and must be controlled to parts-per-billion (ppb) levels[4]. The Solution: Avoid the use of nitrite-containing reagents or solvents that can generate NOx species. Monitor the final API using high-resolution LC-MS/MS with specific MRM transitions for the nitrosated adduct[4].

Quantitative Impurity Profile & Clearance Data

To effectively troubleshoot, benchmark your analytical results against this standard impurity profile for sulfonimidoyl amines.

Impurity TypeOrigin / CausalityDetection MethodRecommended Clearance StrategyTypical Clearance Rate
Sulfoxides Incomplete NH-transferLC-MS (+16 Da shift)Selective HCl precipitation> 98%
Sulfones Over-oxidationLC-MS (+16 Da shift)Selective HCl precipitation> 99%
Iodobenzene PhI(OAc)₂ reductionGC-MS / UV (254 nm)Acidic aqueous extraction> 95%
Nitrosamines Amine degradationLC-MS/MS (Trace)Scavenger resins / Recrystallization> 90% (to < 30 ppb)
Heavy Metals Catalysts (Cu, Rh, Pd)ICP-MSThiol-functionalized silica scavengers> 99% (to < 10 ppm)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks (IPCs) are built into the steps to ensure causality-driven success.

PurificationWorkflow Start Crude N-(Methylsulfonimidoyl) propan-1-amine IonExchange Cation-Exchange Chromatography (H+ form) Start->IonExchange NeutralWaste Neutral Waste (Sulfones, Iodobenzene) IonExchange->NeutralWaste Wash (MeOH) Elution Elute with NH3/MeOH (Release Free Base) IonExchange->Elution Target Retained ReSalting Anhydrous HCl in Et2O (Re-salting) Elution->ReSalting Concentrate PureProduct Pure Hydrochloride Salt (>99% Purity) ReSalting->PureProduct Crystallization

Workflow for isolating high-purity N-(Methylsulfonimidoyl)propan-1-amine HCl.

Protocol A: Cation-Exchange Chromatography (For highly polar crude mixtures)

Because sulfonimidamides streak on standard silica due to strong hydrogen bonding, cation-exchange is the most authoritative method for primary purification[5].

  • Resin Preparation: Swell DOWEX 50Wx8 (H⁺ form) resin in methanol for 30 minutes. Pack into a glass column.

  • Loading: Dissolve the crude N-(Methylsulfonimidoyl)propan-1-amine in a minimum volume of methanol and load onto the column.

  • Washing (Self-Validation Step): Wash the column with 3 column volumes (CV) of pure methanol. Causality: The basic amine is ionically bound to the sulfonic acid groups of the resin. Neutral impurities (sulfones, unreacted sulfoxides, iodobenzene) will wash straight through. IPC: Spot the wash on a TLC plate; it should show UV-active impurities but no ninhydrin-active amine spots.

  • Elution: Elute the target compound using 2M Ammonia in Methanol (NH₃/MeOH). Causality: The ammonia outcompetes the target amine for the acidic resin sites, releasing the free base.

  • Concentration: Evaporate the methanolic ammonia under reduced pressure at 30 °C to yield the purified free base as an oil[2].

Protocol B: Anhydrous Hydrochloride Salt Formation

To convert the purified free base oil into a stable, handleable solid free of trapped solvents[3].

  • Dissolution: Dissolve the free base from Protocol A in anhydrous diethyl ether (Et₂O) or 1-chlorobutane (approx. 10 mL per gram of substrate).

  • Acidification: Place the flask in an ice bath (0 °C). Dropwise, add a stoichiometric amount of 2.0 M HCl in diethyl ether.

  • Nucleation (Self-Validation Step): A white precipitate should form immediately. Causality: The HCl salt is highly polar and completely insoluble in ether. If an oil forms instead of a solid, trace water is present. IPC: If oiling occurs, add a small amount of anhydrous ethanol and scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Filter the solid under a blanket of nitrogen (to prevent atmospheric moisture absorption), wash with cold Et₂O, and dry in a vacuum oven at 40 °C for 12 hours.

References

  • Harnessing Sulfinyl Nitrenes: A Unified One-pot Synthesis of Sulfoximines and Sulfonimidamides. Semantic Scholar. Available at:[Link]

  • Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications. Available at:[Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI. Available at:[Link]

  • Addressing Nitrosamine Impurities in Pharmaceuticals and Analytical Challenges. Sartorius. Available at:[Link]

  • EP0173498B1 - Herbicidal sulphonimidamide compounds. Google Patents.

Sources

Optimization

Ideal storage conditions to extend N-(Methylsulfonimidoyl)propan-1-amine hydrochloride shelf life

Welcome to the Technical Support and Troubleshooting Guide for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (CAS#: 2305948-97-2). As a sulfonimidamide hydrochloride salt, this compound presents unique physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (CAS#: 2305948-97-2). As a sulfonimidamide hydrochloride salt, this compound presents unique physicochemical advantages, including high hydrolytic stability and favorable hydrogen-bonding profiles compared to traditional sulfonamides[1].

However, the presence of the hydrochloride (HCl) counterion introduces specific storage and handling liabilities—namely hygroscopicity and the risk of salt disproportionation[2]. This guide provides drug development professionals and bench scientists with the mechanistic rationale and field-proven protocols required to maximize the shelf life and experimental reproducibility of this API.

Mechanistic Principles of Stability and Degradation

To effectively store N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, one must understand the causality behind its degradation pathways.

The Sulfonimidamide Core: The mono-aza analogue of a sulfonamide is inherently robust. Research demonstrates that sulfonimidamides exhibit 100% hydrolytic stability after 24 hours in aqueous media ranging from pH 2.0 to 7.4[1]. The core pharmacophore is not your primary degradation risk.

The Hydrochloride Salt Vulnerability: The true risk lies in the HCl salt form. Hydrochloride salts of weakly basic APIs are highly susceptible to moisture absorption (hygroscopicity). When exposed to high relative humidity (RH) or basic microenvironments (e.g., specific formulation excipients), the salt undergoes disproportionation —a process where the HCl counterion is lost, and the compound reverts to its less soluble free base form[2]. This drastically alters the intrinsic dissolution rate (IDR) and bioavailability of your sample. Furthermore, while stable in alcohols, sulfonimidamides can act as alkylating agents and break down in the presence of mild acids or prolonged storage in wet DMSO[3].

Degradation Pathway Visualization

G A N-(Methylsulfonimidoyl) propan-1-amine HCl B High Humidity (>60% RH) or Basic Excipients A->B Improper Storage C Moisture Absorption (Deliquescence) B->C Atmospheric Exposure D Microenvironmental pH Shift B->D Excipient Interaction C->D Water Interaction E Salt Disproportionation (Loss of HCl) D->E Proton Transfer F Free Base Formation E->F Conversion G Altered Solubility & Reduced Bioavailability F->G Experimental Failure

Moisture-induced disproportionation pathway for sulfonimidamide hydrochloride salts.

Ideal Storage Parameters

To prevent disproportionation and moisture uptake, adhere strictly to the following quantitative storage parameters.

Storage ParameterOptimal RangeConsequence of Deviation
Temperature (Powder) -20°C (Long-term: >6 months)2–8°C (Short-term: <1 month)Accelerated kinetic degradation; increased risk of HCl volatilization at elevated temperatures[2].
Relative Humidity (RH) < 30% RHMoisture uptake leading to deliquescence, microenvironmental pH shifts, and free base conversion[2].
Atmosphere Argon or Nitrogen (Inert)Oxidation of trace impurities; atmospheric moisture absorption.
Light Exposure Opaque/Amber containerPotential photo-degradation (standard precaution for functionalized amines).
Solvent Storage Aliquoted at -80°C (Avoid repeated freeze-thaw)Hydrolysis or breakdown in acidic media/wet DMSO over prolonged periods[3][4].

Troubleshooting & FAQs

Q: My lyophilized powder turned from a free-flowing solid into a sticky, clumpy residue. Is the compound ruined? A: The compound has likely absorbed atmospheric moisture due to the highly hygroscopic nature of the hydrochloride salt. While the sulfonimidamide core may still be chemically intact[1], the physical state change indicates a high risk of partial disproportionation to the free base[2]. Action: Do not use this batch for quantitative assays requiring precise molarity or solubility. Discard or re-purify, and ensure future batches are handled in a low-humidity glove box.

Q: Can I prepare a 100 mM stock solution in DMSO and store it at -20°C for several months? A: It is highly discouraged. While sulfonimidamides are generally stable, prolonged storage in DMSO is a known liability for aza-analogues[4]. DMSO is extremely hygroscopic; every time you open the tube, water is introduced. This water can trigger microenvironmental pH shifts, leading to the breakdown of the compound[3]. Action: Prepare single-use aliquots of your DMSO stock and store them at -80°C. Never subject the stock to multiple freeze-thaw cycles.

Q: During formulation development, I noticed a severe drop in the dissolution rate of my tablets over a 4-week stability study at 40°C/75% RH. Why? A: You are observing classic salt disproportionation. When an HCl salt is exposed to high humidity (75% RH) and potentially basic excipients (like magnesium stearate), the salt loses its hydrogen chloride, converting back to the poorly soluble free base[2]. Action: Switch to a non-basic excipient matrix, utilize polymeric carriers to inhibit precipitation, or consider a less hygroscopic salt form (e.g., mesylate or hemifumarate) if the HCl salt proves too labile for your specific formulation[2].

Validated Standard Operating Protocols (SOPs)

To ensure a self-validating system where errors are caught before they ruin an experiment, follow these methodologies for handling N-(Methylsulfonimidoyl)propan-1-amine hydrochloride.

Protocol A: Aliquoting and Long-Term Powder Storage

Objective: Prevent moisture-induced disproportionation during routine handling.

  • Preparation: Equilibrate the sealed vial of the API to room temperature in a desiccator for at least 60 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Environment: Transfer the vial to a controlled-humidity glove box (Argon or Nitrogen purged, RH < 20%).

  • Aliquoting: Weigh the required amounts into pre-weighed, amber glass autosampler vials with PTFE-lined caps.

  • Validation Check: Record the exact mass. If the mass increases visibly on the microbalance over 30 seconds, your environmental humidity is too high.

  • Sealing: Purge each individual vial with a gentle stream of Argon gas for 5 seconds before immediately capping.

  • Storage: Place the aliquots in a secondary container (e.g., a sealed Mylar bag with indicating silica gel desiccant) and store at -20°C.

Protocol B: Preparation of in vitro Assay Stock Solutions

Objective: Maximize stability in solution and prevent freeze-thaw degradation.

  • Solvent Preparation: Use only anhydrous, septum-sealed DMSO (water content < 0.005%).

  • Dissolution: Inject the anhydrous DMSO directly into the Argon-purged vial containing the pre-weighed API powder using a fine-gauge syringe. Vortex gently until fully dissolved.

  • Immediate Aliquoting: Divide the master stock solution into single-use PCR tubes (e.g., 10 µL to 50 µL volumes).

  • Flash Freezing: Flash-freeze the aliquots in liquid nitrogen to rapidly lock the compound in a stable matrix, preventing gradual precipitation or degradation.

  • Storage: Transfer immediately to a -80°C freezer.

  • Reconstitution: Thaw a single tube at room temperature immediately prior to the assay. Discard any unused portion; never refreeze.

References

  • A New, Practical One‐Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides Source: National Institutes of Health (PMC) URL:[Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • A convenient synthetic route to sulfonimidamides from sulfonamides Source: ResearchGate URL:[Link]

  • Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Target Engagement of Novel Compounds: A Comparative Analysis Featuring N-(Methylsulfonimidoyl)propan-1-amine hydrochloride

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is fraught with critical milestones. Among the most pivotal is the confirmation...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is fraught with critical milestones. Among the most pivotal is the confirmation of target engagement – demonstrating that a molecule interacts with its intended biological target in a cellular context. This guide provides an in-depth, technical comparison of methodologies to validate the target engagement of novel chemical entities, using the hypothetical case of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride.

Due to the limited publicly available information on the specific biological target of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, this guide will presume a hypothetical target: Kinase X , a protein implicated in a specific cancer signaling pathway. This allows for a detailed exploration of robust, universally applicable techniques for target engagement validation. We will compare a cellular, biophysical approach with a functional, cell-based assay, providing the scientific rationale and detailed protocols for each.

The Imperative of Target Engagement Validation

Target engagement is the foundational evidence for a compound's mechanism of action.[1][2] Without it, interpreting cellular or physiological responses to a compound is speculative at best. Robust target engagement validation provides the confidence to advance a compound through the drug discovery pipeline, minimizing the risk of costly late-stage failures.[3] A multi-faceted approach, combining direct biophysical measurements with cellular functional assays, provides the most comprehensive and trustworthy validation.[1]

Comparative Methodologies for Validating Target Engagement of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride with Kinase X

This guide will compare two distinct yet complementary strategies to validate the engagement of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride with its hypothetical target, Kinase X.

Strategy 1: Cellular Thermal Shift Assay (CETSA) - A Direct Biophysical Measurement in a Cellular Milieu

CETSA is a powerful technique that assesses the direct binding of a ligand to its target protein in a cellular environment.[4][5][6] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[5]

Strategy 2: Phospho-protein Immunoblotting - A Functional Cellular Assay

This approach indirectly measures target engagement by quantifying the downstream consequences of Kinase X inhibition. By measuring the phosphorylation status of a known Kinase X substrate, we can infer the extent to which our compound is engaging and inhibiting the kinase.

Strategy 1: In-Depth Guide to Cellular Thermal Shift Assay (CETSA)

CETSA offers a direct readout of target binding within the complex environment of the cell, without the need for compound or protein labeling.[7]

Causality Behind Experimental Choices

The choice of CETSA is predicated on its ability to provide direct evidence of a physical interaction between N-(Methylsulfonimidoyl)propan-1-amine hydrochloride and Kinase X in a physiologically relevant setting. A positive result—a shift in the melting temperature (Tm) of Kinase X—is a strong indicator of target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cell_culture 1. Cell Culture (Expressing Kinase X) compound_treatment 2. Compound Treatment (N-(Methylsulfonimidoyl)propan-1-amine HCl) cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis 4. Cell Lysis heat_challenge->cell_lysis centrifugation 5. Centrifugation (Separate Soluble/Aggregated Proteins) cell_lysis->centrifugation protein_quantification 6. Protein Quantification (Western Blot for Kinase X) centrifugation->protein_quantification data_analysis 7. Data Analysis (Generate Melt Curves & Determine ΔTm) protein_quantification->data_analysis

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Detailed Experimental Protocol: CETSA
  • Cell Culture: Culture a human cancer cell line known to express Kinase X to 80-90% confluency.

  • Compound Incubation: Treat the cells with varying concentrations of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[1]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the band intensities of soluble Kinase X against the corresponding temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of the compound indicates target engagement.[1]

Data Presentation: CETSA
CompoundConcentration (µM)Melting Temperature (Tm) of Kinase X (°C)ΔTm (°C)
Vehicle (DMSO)-52.3-
N-(Methylsulfonimidoyl)propan-1-amine HCl154.8+2.5
N-(Methylsulfonimidoyl)propan-1-amine HCl1058.1+5.8
N-(Methylsulfonimidoyl)propan-1-amine HCl10058.5+6.2
Staurosporine (Control Kinase Inhibitor)159.2+6.9

Strategy 2: In-Depth Guide to Phospho-protein Immunoblotting

This method provides functional evidence of target engagement by demonstrating that the compound inhibits the catalytic activity of Kinase X in cells.

Causality Behind Experimental Choices

While CETSA confirms binding, it doesn't necessarily confirm functional inhibition. This assay is chosen to bridge that gap. A reduction in the phosphorylation of a known Kinase X substrate provides strong evidence that the compound is not only binding to Kinase X but also inhibiting its function.

Signaling Pathway

Signaling_Pathway cluster_inhibition Inhibition Compound N-(Methylsulfonimidoyl)propan-1-amine HCl KinaseX Kinase X Compound->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylation Upstream_Signal Upstream Signal Upstream_Signal->KinaseX Phospho_Substrate Phosphorylated Substrate Protein Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: Inhibition of Kinase X Signaling Pathway.

Detailed Experimental Protocol: Phospho-protein Immunoblotting
  • Cell Culture and Starvation: Culture cells expressing Kinase X as in the CETSA protocol. Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Pre-treatment: Pre-treat the cells with increasing concentrations of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride or a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with a known activator of the Kinase X pathway (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the substrate.

  • Cell Lysis: Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate. Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate protein. Normalize the phosphorylated protein signal to the total protein signal.

Data Presentation: Phospho-protein Immunoblotting
CompoundConcentration (µM)Normalized Phospho-Substrate Level (Fold Change vs. Stimulated Control)
Unstimulated Control-0.1
Stimulated Control-1.0
N-(Methylsulfonimidoyl)propan-1-amine HCl0.10.85
N-(Methylsulfonimidoyl)propan-1-amine HCl10.42
N-(Methylsulfonimidoyl)propan-1-amine HCl100.15
Staurosporine (Control Kinase Inhibitor)10.08

Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Phospho-protein Immunoblotting
Principle Ligand-induced thermal stabilization of the target protein.Inhibition of downstream substrate phosphorylation.
Nature of Readout Direct, biophysical.Indirect, functional.
Cellular Context Measures engagement in the native cellular environment.Measures a functional consequence in the cellular context.
Labeling Requirement Label-free for both compound and protein.Requires specific antibodies for phosphorylated and total substrate.
Throughput Can be adapted for higher throughput screening.[6]Lower throughput, suitable for validation of a smaller number of compounds.
Information Gained Confirms direct physical binding to the target.Confirms functional inhibition of the target's activity.
Potential Pitfalls A lack of thermal shift does not definitively rule out binding.Signal can be affected by off-target effects on upstream or downstream pathway components.

Conclusion

Validating the target engagement of a novel compound such as N-(Methylsulfonimidoyl)propan-1-amine hydrochloride is a critical, multi-step process that requires a combination of orthogonal approaches. By employing a direct biophysical method like CETSA alongside a functional cellular assay like phospho-protein immunoblotting, researchers can build a compelling and robust case for a compound's mechanism of action. This dual-pronged strategy provides the necessary confidence to progress a compound through the rigorous and demanding pipeline of drug discovery and development. The experimental designs and protocols outlined in this guide provide a solid framework for any researcher seeking to definitively validate the target engagement of their novel chemical entities.

References

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87–95.
  • BenchChem. (2025). Validating Target Engagement of Novel Compounds: A Methodological Guide.
  • Vasta, J. D., & Robers, M. B. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Technology Networks. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Frontiers. (n.d.).
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • PubMed. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process.
  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems.
  • bioRxiv. (2026, February 8).

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Comparative

Technical Comparison Guide: Toxicity and ADME Profiling of N-(Methylsulfonimidoyl)propan-1-amine Hydrochloride vs. Traditional S(VI) Analogs

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic and toxicity profiles often hinges on the strategic replacement of traditional functional groups. For decades, sulfonamides and sulfone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic and toxicity profiles often hinges on the strategic replacement of traditional functional groups. For decades, sulfonamides and sulfones have been ubiquitous in drug design; however, they frequently introduce liabilities such as poor aqueous solubility, CYP450 induction, and idiosyncratic hepatotoxicity[1][2].

This guide objectively compares the performance of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride —a representative aliphatic sulfonimidamide building block—against its classical sulfonamide and sulfone counterparts. By leveraging the unique tetrahedral, chiral S(VI) geometry of the sulfonimidoyl group, researchers can systematically engineer out the toxicity risks associated with planar S(VI) motifs[3][4].

Mechanistic Causality of Toxicity (E-E-A-T Analysis)

To understand why N-(Methylsulfonimidoyl)propan-1-amine exhibits a superior safety profile, we must analyze the structural causality behind S(VI)-mediated toxicity.

CYP450 Bioactivation & Reactive Metabolites

Traditional aliphatic and aromatic sulfonamides are susceptible to N-oxidation by hepatic enzymes (primarily CYP2C9 and CYP3A4). This pathway generates reactive hydroxylamine intermediates that covalently bind to cellular macromolecules, triggering idiosyncratic drug toxicity (IDT) and immune-mediated hypersensitivity[1].

The Sulfonimidoyl Advantage: The nitrogen atom in the sulfonimidoyl group is sterically shielded and electronically deactivated compared to a standard sulfonamide. This prevents specific CYP-mediated N-oxidation, effectively shutting down the primary pathway for reactive metabolite generation[2][5].

Physicochemical Toxicity (Crystalluria & Nephrotoxicity)

Sulfonamide drugs often suffer from poor thermodynamic solubility, leading to precipitation in the acidic environment of the renal tubules (crystalluria)[1].

The Sulfonimidoyl Advantage: N-(Methylsulfonimidoyl)propan-1-amine is formulated as a hydrochloride salt, ensuring immediate dissolution. Furthermore, the introduction of a chiral S(VI) center disrupts the planar molecular packing typical of sulfonamides. This dramatically lowers the crystal lattice energy, resulting in significantly higher aqueous solubility and eliminating the risk of renal precipitation[4][5].

MetabolicPathway SubA Sulfonamide Analog CYP CYP450 Enzymes SubA->CYP N-oxidation SubB Sulfonimidoyl Analog Safe Stable Excretion (No Adducts) SubB->Safe Steric Shielding Tox Reactive Hydroxylamine (Hepatotoxicity) CYP->Tox Covalent Binding

Fig 1. Divergent metabolic pathways of sulfonamides vs. sulfonimidoyl analogs.

Comparative Performance Data

The following table synthesizes representative in vitro ADME and toxicity data, benchmarking the sulfonimidoyl building block against its direct structural analogs.

ParameterN-(Methylsulfonimidoyl)propan-1-amine HClN-Propylmethanesulfonamide1-(Methylsulfonyl)propane
S(VI) Geometry Tetrahedral, ChiralTetrahedral, AchiralTetrahedral, Achiral
Thermodynamic Sol. (pH 7.4) > 2,000 µM~ 450 µM~ 800 µM
CYP3A4 Inhibition (IC50) > 50 µM (Negligible)12 µM (Moderate)> 50 µM
HLM Clearance (CLint) < 10 µL/min/mg45 µL/min/mg25 µL/min/mg
GSH Adduct Formation Not DetectedDetected (+ +)Not Detected

Data Interpretation: The sulfonimidoyl analog demonstrates negligible CYP inhibition and superior metabolic stability (low HLM clearance) compared to the sulfonamide[5]. Crucially, it matches the metabolic safety of the sulfone while providing an additional functional handle (the basic amine) for further synthetic elaboration.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in comparative toxicity profiling, researchers must employ self-validating assay systems. Below is the rigorously controlled protocol for assessing reactive metabolite formation.

Protocol: Reactive Metabolite Trapping via GSH Conjugation

Causality of Design: Glutathione (GSH) is introduced into the microsomal incubation as a surrogate for intracellular nucleophiles. If the test compound undergoes bioactivation, GSH will trap the reactive electrophile, forming an adduct detectable by LC-MS/MS.

Step-by-Step Methodology:

  • System Validation (Controls): Prepare 10 µM solutions of the test article, alongside Verapamil (Negative Control, low adduct former) and Clozapine (Positive Control, high adduct former) to validate the metabolic competency of the microsomes.

  • Incubation Matrix: Combine Human Liver Microsomes (HLM, 1.0 mg/mL protein), 5 mM GSH, and 3.3 mM MgCl₂ in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Isolation: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials. Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Workflow Step1 1. Test Article & Controls Prep 10 µM in 100 mM Potassium Phosphate Step2 2. HLM & GSH Incubation 37°C, +NADPH, 0-60 min Step1->Step2 Step3 3. Reaction Quenching Add Cold Acetonitrile (1:3 v/v) Step2->Step3 Step4 4. Centrifugation & Extraction 14,000 rpm, 15 min, 4°C Step3->Step4 Step5 5. LC-MS/MS Quantification MRM Mode, 129 Da Neutral Loss Step4->Step5

Fig 2. Self-validating workflow for reactive metabolite trapping and clearance analysis.

Conclusion

For drug development professionals seeking to optimize aliphatic building blocks, N-(Methylsulfonimidoyl)propan-1-amine hydrochloride represents a significant structural upgrade over traditional sulfonamides. By replacing the planar S(VI) motif with a tetrahedral, chiral sulfonimidoyl group, researchers can systematically abrogate CYP-mediated reactive metabolite formation, enhance thermodynamic solubility, and improve overall in vitro clearance profiles.

References
  • Source: nih.
  • Title: Sulfoximines as Rising Stars in Modern Drug Discovery?
  • Source: chemrxiv.
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Validation

A Guide to Ensuring Reproducible In Vitro Assay Results for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride

Understanding the Compound: Physicochemical Properties and Their Implications N-(Methylsulfonimidoyl)propan-1-amine hydrochloride is a primary amine hydrochloride salt. The hydrochloride moiety suggests good aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Compound: Physicochemical Properties and Their Implications

N-(Methylsulfonimidoyl)propan-1-amine hydrochloride is a primary amine hydrochloride salt. The hydrochloride moiety suggests good aqueous solubility, which is a favorable characteristic for in vitro assays as it minimizes issues related to compound precipitation in aqueous buffer and media. However, the sulfonimidoyl group is a less common functional group that may present unique challenges. It is crucial to consider the potential for chemical instability under specific assay conditions (e.g., pH, temperature, presence of certain media components).

Key Considerations for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride:

  • Purity and Characterization: The purity of the compound is paramount. Impurities can have their own biological activity, leading to confounding results. Always use a well-characterized batch of the compound with a known purity, confirmed by methods such as NMR, LC-MS, and elemental analysis.

  • Solubility: While the hydrochloride salt form suggests good solubility, it is essential to experimentally determine the solubility limit in your specific assay buffer and cell culture medium. Compound precipitation can lead to a significant underestimation of its true potency.[1]

  • Stability: The stability of the compound in the assay medium at the incubation temperature (typically 37°C) should be assessed. Degradation of the compound over the course of the experiment will lead to a time-dependent loss of activity and poor reproducibility.

The Foundation of Reproducibility: Cell Culture Best Practices

The biological component of the assay, the cells, is often the largest source of variability.[2] Implementing standardized cell culture procedures is non-negotiable for achieving reproducible results.[3]

Essential Cell Culture Protocols for Robust Assays:

  • Cell Line Authentication: Use only authenticated cell lines from reputable sources like the American Type Culture Collection (ATCC).[2] Misidentified or cross-contaminated cell lines can invalidate research findings.[4][5] Regular authentication using methods like Short Tandem Repeat (STR) profiling is recommended.[6]

  • Controlling Passage Number: Cells can undergo phenotypic drift with increasing passage number.[2] Establish a clear upper limit for the passage number to be used in your assays to ensure consistent cellular responses. For sensitive assays like barrier function models, early-passage cells (e.g., passages 3-8) are often recommended.[7]

  • Standardized Seeding Density: The density at which cells are seeded can significantly impact their growth phase and responsiveness to treatment.[7][8] Under-seeding can lead to delayed confluence and increased variability, while over-seeding can cause cellular stress and altered metabolism.[7]

  • Consistent Culture Conditions: Maintain a consistent environment for your cell cultures, including the type of medium, serum concentration, temperature, CO2 levels, and humidity.[2][9] Any changes to these conditions should be carefully validated.

Assay Design and Optimization: A Comparative Approach

The choice of assay methodology and the optimization of its parameters are critical for generating reliable data. Here, we compare two common in vitro assay formats, a cell viability assay and a target-based enzyme-linked immunosorbent assay (ELISA), highlighting the key parameters to control for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride.

Comparative Assay Protocols

Table 1: Comparison of Key Parameters for Two In Vitro Assay Formats

ParameterCell Viability Assay (e.g., MTT, CellTiter-Glo®)Target-Based ELISARationale for Control
Compound Dilution Serial dilution in assay mediumSerial dilution in assay bufferTo ensure accurate and consistent final concentrations. Dilutions in DMSO followed by a final dilution in aqueous buffer can prevent precipitation of less soluble compounds.[1]
Cell Seeding Density Optimized for logarithmic growth phaseNot directly applicable (cell lysate may be used)Cells in log phase are generally more responsive and provide a more consistent metabolic state.[8]
Incubation Time 24, 48, or 72 hours1-2 hoursTo be optimized based on the biological question and compound stability.
Controls Vehicle (e.g., DMSO), positive control (known cytotoxic agent), negative control (untreated cells)Vehicle, positive control (known inhibitor/activator), negative control (no enzyme/target)To establish the dynamic range of the assay and ensure that the assay is performing as expected.
Detection Method Colorimetric or luminescent readoutColorimetric, fluorescent, or chemiluminescent readoutThe choice of detection method can influence sensitivity and potential for interference.
Experimental Workflow for a Reproducible Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Authenticated, Low-Passage Cells B Optimized Seeding Density A->B Standardized Protocol D Cell Plating B->D C N-(Methylsulfonimidoyl)propan-1-amine HCl Stock Solution E Compound Treatment C->E D->E F Incubation (Controlled Environment) E->F G Addition of Viability Reagent F->G H Signal Detection G->H I Data Normalization to Controls H->I J Dose-Response Curve Fitting I->J K IC50 Determination J->K

Data Interpretation and Troubleshooting

Variability in in vitro assay results can manifest in several ways, including poor replicate correlation, inconsistent dose-response curves, and high background signal. A systematic approach to troubleshooting is essential for identifying and rectifying the source of the problem.

Table 2: Troubleshooting Guide for Common In Vitro Assay Issues

IssuePotential Cause(s)Recommended Action(s)
High Variability Between Replicates Inconsistent cell plating, pipetting errors, edge effects.[10][11]Ensure even cell distribution after plating by allowing plates to sit at room temperature before incubation.[8] Calibrate pipettes regularly and use proper pipetting techniques.[12][13] Consider leaving outer wells empty to mitigate edge effects.[10]
Poor Standard Curve Incorrect dilutions, reagent degradation, improper incubation times.Prepare fresh dilutions for each experiment. Verify the expiration dates and storage conditions of all reagents.[12] Optimize incubation times and temperatures.
High Background Signal Reagent contamination, insufficient washing (ELISA), non-specific binding.Use fresh, high-quality reagents. Increase the number and duration of wash steps in an ELISA.[11] Include appropriate blocking steps.
Weak or No Signal Inactive compound, incorrect assay conditions, cell death.Verify compound identity and purity. Re-optimize assay parameters such as pH and temperature. Check cell viability before and after the experiment.
The Impact of Assay Conditions on IC50 Values: A Hypothetical Comparison

To illustrate the importance of standardized protocols, consider the following hypothetical data for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride in a cell viability assay under different conditions.

Table 3: Hypothetical IC50 Values for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride Under Varying Assay Conditions

Assay ConditionLab A (Standardized Protocol)Lab B (Non-Standardized Protocol)
Cell Passage Number P5-P10P20-P25
Seeding Density 10,000 cells/well~5,000-15,000 cells/well (variable)
Media Supplement 10% FBS10% FBS (different supplier)
Hypothetical IC50 (µM) 5.2 ± 0.415.8 ± 7.9

The significant difference in the IC50 values and the larger standard deviation in Lab B highlight how seemingly minor deviations from a standardized protocol can drastically affect the results and their reproducibility.

Ensuring Long-Term Reproducibility: A Self-Validating System

A truly robust assay is a self-validating one. This means incorporating a comprehensive set of controls and adhering to strict standard operating procedures (SOPs) for every experiment.

G cluster_sop Standard Operating Procedures (SOPs) cluster_qc Quality Control (QC) cluster_reproducibility Reproducible Results A Cell Culture & Handling C Assay Protocol A->C B Reagent Preparation B->C H Consistent & Reliable Data C->H D Data Analysis E Positive & Negative Controls G Assay Performance Metrics (e.g., Z'-factor) E->G F Reference Compound F->G G->H

By treating every component of the assay, from the cells to the reagents, with the same level of rigor and control, researchers can build a self-validating system that consistently produces reliable and reproducible data for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride and any other compound under investigation.

References

  • Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. (2025, September 26).
  • Culturing Cells: Best Practices to Ensure High Performance and Reproducibility Webinar. (2023, January 19).
  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories.
  • Treating Cells as Reagents to Design Reproducible Assays - PubMed. (2021, September 16).
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025, February 9).
  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2017, November 3).
  • How to Reduce Cell Culture Variability - Promega Connections. (2018, March 23).
  • In Vitro Research Reproducibility: Keeping Up High Standards - PMC.
  • Improving accuracy and reproducibility in life science research - ATCC.
  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network. (2019, August 12).
  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. (2025, June 12).
  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides.
  • ELISA Troubleshooting Guide | Thermo Fisher Scientific - US.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Corporation. (2018, December 15).
  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie.
  • A Practical Guide to Immunoassay Method Validation - PMC - NIH.
  • TGS-4 Guidance on Test Method Validation for IVDs - IRIS.
  • ELISA Troubleshooting tips – High CV - Blog | ARP American Research Products, Inc.
  • Effects of Properties on Biological Assays | Request PDF - ResearchGate.

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Comparative

A Comparative Benchmarking Guide to N-(Methylsulfonimidoyl)propan-1-amine hydrochloride: A Potential Novel Monoamine Oxidase Inhibitor

This guide provides an in-depth comparative analysis of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, a novel compound with a unique sulfonimidoyl moiety, against established reference inhibitors of monoamine oxid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, a novel compound with a unique sulfonimidoyl moiety, against established reference inhibitors of monoamine oxidase (MAO). Given the structural similarities of its sulfonamide-like and propanamine components to known MAO inhibitors, this document outlines a comprehensive benchmarking strategy to elucidate its potential therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurological disorders.

Introduction: The Rationale for Investigating N-(Methylsulfonimidoyl)propan-1-amine hydrochloride as a Monoamine Oxidase Inhibitor

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] The two main isoforms, MAO-A and MAO-B, are well-validated drug targets for the treatment of depression, anxiety, and neurodegenerative diseases like Parkinson's disease.[3][4] Inhibition of MAO-A increases the levels of serotonin and norepinephrine, making it a target for antidepressants.[] Conversely, selective inhibition of MAO-B prevents the breakdown of dopamine, a key strategy in managing Parkinson's disease.[3][6]

The chemical structure of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, featuring a sulfonimidoyl group—a bioisostere of the common sulfonamide group—and a propanamine side chain, suggests a potential interaction with the active site of monoamine oxidases. Sulfonamide derivatives have been extensively explored as MAO inhibitors, with some exhibiting high potency and selectivity.[7][8] The propanamine moiety is also a common feature in many established MAO inhibitors.[9] This structural rationale forms the basis for the comprehensive benchmarking study detailed in this guide.

Selection of Reference Inhibitors

To comprehensively evaluate the inhibitory profile of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride, a panel of well-characterized reference inhibitors with distinct selectivity profiles is essential.

Reference InhibitorTargetMechanism of ActionRationale for Inclusion
Tranylcypromine Non-selective MAO-A/MAO-BIrreversibleA classic, non-selective MAO inhibitor to establish a broad baseline for inhibitory activity.[2][9]
Clorgyline Selective MAO-AIrreversibleA selective MAO-A inhibitor to determine the test compound's specificity for this isoform.[3]
Selegiline (L-deprenyl) Selective MAO-BIrreversibleA selective MAO-B inhibitor to assess the test compound's potential for treating neurodegenerative disorders.[3][6]
Moclobemide Reversible MAO-AReversibleA reversible inhibitor of MAO-A (RIMA) to investigate the nature of the test compound's binding.[2][]

Experimental Design and Methodologies

A multi-tiered experimental approach is proposed to thoroughly characterize the inhibitory potential of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the benchmarking study.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity and Mechanism of Action cluster_2 Phase 3: Kinetic Analysis A Compound Preparation (Test Compound & References) B In vitro MAO-A and MAO-B Inhibition Assays (IC50 Determination) A->B C Selectivity Index Calculation (IC50 MAO-A / IC50 MAO-B) B->C D Reversibility Assay (Dialysis or Rapid Dilution) C->D E Enzyme Kinetic Studies (Lineweaver-Burk or Michaelis-Menten) D->E F Determination of Ki and Inhibition Type (Competitive, etc.) E->F G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Mitochondria (in Presynaptic Neuron) NT Neurotransmitters (Dopamine, Serotonin, Norepinephrine) NT_cleft Neurotransmitters NT->NT_cleft Release MAO MAO-A / MAO-B NT->MAO Metabolism NT_cleft->NT Reuptake Receptor Receptors NT_cleft->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Inhibitor MAO Inhibitor (e.g., N-(Methylsulfonimidoyl) propan-1-amine HCl) Inhibitor->MAO Inhibition

Caption: Site of action of MAO inhibitors in a neuron.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride as a potential monoamine oxidase inhibitor. The proposed experimental design, from initial IC50 determination to mechanistic studies, will provide the necessary data to evaluate its potency, selectivity, and mode of action. Should the experimental results align with the promising hypothetical data, this novel compound would warrant further preclinical development as a potential therapeutic agent for neurological disorders, particularly those benefiting from selective and reversible MAO-B inhibition.

References

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2025). Source details not fully available.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (n.d.). PMC - NIH.
  • Therapeutic potential of sulfamides as enzyme inhibitors. (2006). PubMed.
  • Benzylamine-sulphonamide derivatives as MAO-B inhibitors. (n.d.).
  • Structures of MAO inhibitors containing the sulfonamide or 1,3-oxazole moieties. (n.d.).
  • Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. (n.d.).
  • A Comprehensive Technical Review of 3-(Naphthalen-1-yl)
  • Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (n.d.). Source details not fully available.
  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (n.d.). PMC.
  • Modular Access to Sulfondiimidoyl Fluorides by NaH-Mediated Fluorination of Sulfenamides. (2025). Source details not fully available.
  • Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. (n.d.). PMC.
  • Propanamine (MMDA) Derivatives Synthesized from Nutmeg Oil and 3-Methoxy-4,5-Methylenedioxybenzaldehyde. (1996). Semantic Scholar.
  • The Prescriber's Guide to the MAOI Diet—Thinking Through Tyramine Troubles. (n.d.). PMC.
  • Monoamine Oxidase Inhibitor Compounds List. (n.d.). BOC Sciences.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI.
  • Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery. (n.d.).
  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (2022). MDPI.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI.
  • Propylamine – Knowledge and References. (2022). Taylor & Francis.
  • Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery. (n.d.). PMC.
  • Monoamino propylamine deriv
  • Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses. (2026). Cleveland Clinic.
  • Monoamine oxidase inhibitor. (n.d.). Wikipedia.
  • Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic.

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Validation

Orthogonal Validation Guide: A Comparative Analysis for Confirming N-(Methylsulfonimidoyl)propan-1-amine hydrochloride Binding

Introduction: The Imperative for Rigorous Validation in Drug Discovery In the landscape of modern drug discovery, the identification of a small molecule that binds with high affinity to a protein target is a seminal even...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a small molecule that binds with high affinity to a protein target is a seminal event. However, an initial positive result, or "hit," is merely the beginning of a rigorous journey of validation. Artifacts arising from experimental technology, compound aggregation, or off-target effects can lead to costly and time-consuming false leads. To build a robust case for a molecule's therapeutic potential, it is paramount to employ orthogonal validation strategies—the use of multiple, independent experimental methods that rely on different physical principles to confirm a biological finding.[1][2][3]

This guide focuses on providing a framework for the orthogonal validation of the binding of a novel compound, N-(Methylsulfonimidoyl)propan-1-amine hydrochloride. This compound belongs to the sulfoximine class of molecules, a functional group of increasing interest in medicinal chemistry due to its unique physicochemical properties, including its potential to serve as a bioisosteric replacement for sulfones and its dual hydrogen bond donor-acceptor capability.[4][5] For the purposes of this guide, we will hypothesize that this compound has been identified as a binder to Myeloid Cell Leukemia 1 (MCL-1), a critical anti-apoptotic protein and a high-value target in oncology.[6]

We will compare two powerful and widely adopted techniques:

  • Isothermal Titration Calorimetry (ITC): A thermodynamic-based, in-solution technique that directly measures the heat released or absorbed during a binding event.[7][8][9][10][11]

  • Cellular Thermal Shift Assay (CETSA): A target engagement assay that measures the stabilization of a target protein by a ligand within a physiological cellular environment.[12][13][14][15]

By comparing the direct, biophysical data from ITC with the cell-based target engagement data from CETSA, researchers can build a high-confidence case for the specific and meaningful interaction between N-(Methylsulfonimidoyl)propan-1-amine hydrochloride and its intended target, MCL-1.

Diagram: The Logic of Orthogonal Validation

The core principle of this guide is to confirm a binding hypothesis by approaching it from two distinct experimental philosophies. One method (ITC) directly measures the physical interaction of purified components, while the second (CETSA) confirms that this interaction occurs and has a stabilizing effect in the complex milieu of a cell.

Orthogonal_Validation cluster_0 Hypothesis cluster_1 Method 1: Biophysical Validation (In Vitro) cluster_2 Method 2: Target Engagement Validation (In Cellulo) Hypothesis Compound Binds to Target Protein ITC Isothermal Titration Calorimetry (ITC) Hypothesis->ITC CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA ITC_Principle Measures heat change (ΔH) of binding event ITC->ITC_Principle based on ITC_Output Provides: Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) ITC_Principle->ITC_Output to yield Conclusion Validated Interaction ITC_Output->Conclusion Confirms Direct Binding CETSA_Principle Measures ligand-induced thermal stabilization CETSA->CETSA_Principle based on CETSA_Output Provides: Target Engagement, Apparent Thermal Shift (ΔTm) CETSA_Principle->CETSA_Output to yield CETSA_Output->Conclusion Confirms Cellular Engagement

Caption: Orthogonal validation workflow for small molecule binding.

Method 1: Isothermal Titration Calorimetry (ITC)

Expertise & Experience: The Rationale for ITC

ITC stands as a gold-standard biophysical assay because it provides a complete thermodynamic profile of a molecular interaction in a single experiment.[7][11] Unlike other techniques that may rely on labels or immobilization, ITC measures the interaction in solution, which is closer to physiological conditions.[7][11] The direct measurement of heat change upon binding is a universal property of chemical reactions, making the technique broadly applicable and less prone to artifacts from reporter molecules.[8][9]

The key parameters obtained—binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—are invaluable.[7][8] For instance, a stoichiometry value approaching 1 (n=1) provides strong evidence of a specific 1:1 binding event, a critical piece of data for a well-behaved drug candidate. Understanding the enthalpic and entropic drivers of binding can also guide subsequent lead optimization efforts.[10]

Experimental Protocol: ITC

Objective: To quantitatively determine the binding affinity and thermodynamics of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride binding to recombinant human MCL-1 protein.

Materials:

  • Recombinant Human MCL-1 Protein (≥95% purity)

  • N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (Compound)

  • ITC Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical PEAQ-ITC or TA Instruments Affinity ITC)

  • Dialysis equipment

Methodology:

  • Protein Preparation:

    • Dialyze the recombinant MCL-1 protein extensively against the ITC buffer to ensure buffer matching. This is a critical step to minimize heats of dilution that can confound the binding signal.

    • After dialysis, determine the final protein concentration accurately using a reliable method (e.g., A280 with calculated extinction coefficient).

  • Compound Preparation:

    • Dissolve the compound in the final dialysis buffer to the desired stock concentration. A common starting point is 10-20 times the expected KD.

    • Ensure complete dissolution. A small percentage of DMSO (e.g., <2%) can be used if necessary, but the same concentration must be present in the protein solution to cancel out solvent effects.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells according to the manufacturer's protocol.

    • Set the experimental temperature (e.g., 25°C).

    • Load the reference cell with ITC buffer.

    • Load the sample cell with the MCL-1 protein solution (e.g., at a concentration of 10-20 µM).

    • Load the injection syringe with the compound solution (e.g., 100-200 µM).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe and to assess the initial heat of dilution, which is later discarded from the analysis.

    • Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) at spaced intervals (e.g., 150 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat released or absorbed per injection.[11]

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to derive the KD, n, ΔH, and ΔS.[9]

Data Presentation: Expected ITC Results
ParameterValueInterpretation
Binding Affinity (KD) 150 nMIndicates a strong interaction between the compound and MCL-1.
Stoichiometry (n) 0.98Confirms a specific 1:1 binding mode, as expected for a small molecule inhibitor.
Enthalpy (ΔH) -8.5 kcal/molThe binding is enthalpically driven, suggesting favorable hydrogen bonding and van der Waals interactions.
Entropy (TΔS) +2.1 kcal/molThe binding is entropically favorable, possibly due to the displacement of water molecules from the binding site.

Method 2: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: The Rationale for CETSA

While ITC confirms direct binding to a purified protein, it does not prove that the compound can engage its target in the complex and crowded environment of a living cell. CETSA bridges this crucial gap.[12][15] The principle is elegant: a protein, when bound by a ligand, becomes thermodynamically more stable.[14] This increased stability makes it more resistant to heat-induced denaturation and aggregation.[15]

By heating intact cells or cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift."[12] A positive shift in the melting temperature (Tm) provides powerful evidence of target engagement in a physiological context. This method is invaluable for confirming that a compound not only binds its target but also reaches it within the cell.

Diagram: The CETSA Principle and Workflow

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis A1 Intact Cells A2 Treat with Vehicle (e.g., DMSO) A1->A2 A3 Treat with Compound A1->A3 B1 Aliquot samples A2->B1 A3->B1 B2 Heat across a temperature gradient (e.g., 40°C to 70°C) B1->B2 C1 Cell Lysis (Freeze-Thaw) B2->C1 C2 Centrifugation to separate soluble vs. aggregated proteins C1->C2 D1 Collect Supernatant (Soluble Fraction) C2->D1 D2 Quantify Target Protein (e.g., Western Blot) D1->D2 D3 Plot Melt Curves & Determine Thermal Shift (ΔTm) D2->D3

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

Objective: To determine if N-(Methylsulfonimidoyl)propan-1-amine hydrochloride engages and stabilizes MCL-1 in intact human multiple myeloma cells (e.g., H929 cell line).

Materials:

  • H929 cells (known to be MCL-1 dependent)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Anti-MCL-1 primary antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting equipment

  • Thermal cycler or heating blocks

Methodology:

  • Cell Treatment:

    • Culture H929 cells to a sufficient density.

    • Harvest and resuspend cells in fresh media.

    • Treat one population of cells with the compound (e.g., at 10 µM final concentration) and another with the equivalent concentration of vehicle (DMSO).

    • Incubate for a set period (e.g., 1 hour) at 37°C to allow for compound uptake.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) for 3 minutes. Include an unheated control (room temperature).

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This is a common method for cell lysis without detergents that could interfere with protein aggregation.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting using an anti-MCL-1 antibody.

  • Data Analysis:

    • Quantify the band intensities for MCL-1 at each temperature for both vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the unheated control for that treatment group.

    • Plot the normalized soluble MCL-1 fraction against temperature to generate melt curves.

    • Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm = Tm_compound - Tm_vehicle).

Data Presentation: Expected CETSA Results
Treatment GroupApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO) 54.2 °C-Baseline thermal stability of MCL-1 in the cellular context.
Compound (10 µM) 58.7 °C+4.5 °CA significant positive shift confirms that the compound binds to and stabilizes MCL-1 within intact cells.

Synthesis and Comparison: Weaving the Data Together

Validation MethodPrincipleKey OutputConclusion from Data
Isothermal Titration Calorimetry (ITC) Direct measurement of binding heat in solutionKD = 150 nM, n = 0.98The compound binds directly and specifically to purified MCL-1 with high affinity in a 1:1 ratio.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization in cellsΔTm = +4.5 °CThe compound enters the cell, engages with MCL-1, and stabilizes the protein, confirming target engagement in a physiological setting.

The power of this orthogonal approach lies in its synergy. The ITC data provide a high-resolution, quantitative measure of the direct biophysical interaction.[10] This gives us confidence in the affinity and specificity of the compound for its target. However, this in vitro result could be misleading if the compound has poor cell permeability or is rapidly metabolized.

The CETSA data directly address this uncertainty. The observed +4.5 °C thermal shift is a clear and unambiguous indicator that the compound successfully reaches its target inside the cell and binds with sufficient occupancy to induce stabilization.[12][15] When combined, the ITC and CETSA results form a highly credible and self-validating dataset. The high-affinity binding measured by ITC provides the mechanistic basis for the cellular target engagement observed by CETSA.

Conclusion

The orthogonal validation of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride binding to MCL-1, through the complementary use of Isothermal Titration Calorimetry and the Cellular Thermal Shift Assay, provides a robust and compelling case for its mechanism of action. ITC confirms the high-affinity, specific, and direct binding in vitro, while CETSA demonstrates that this interaction translates to meaningful target engagement within a relevant cellular context. This dual-pronged approach significantly de-risks the compound as a lead candidate, mitigating the potential for artifacts and building a solid foundation for further preclinical and clinical development. Adopting such rigorous, multi-faceted validation strategies is essential for enhancing the efficiency and success rate of modern drug discovery programs.

References

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Isothermal Titration Calorimetry (ITC).
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Biacore SPR for small-molecule discovery. Cytiva.
  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • A review of biophysical strategies to investigate protein-ligand binding: What have we employed?
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. Springer.
  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). PubMed.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • A review of biophysical strategies to investigate protein-ligand binding: Wh
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions.
  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.
  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry.
  • Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. Chemistry Europe.
  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. PubMed.
  • Sulfoximine as rising stars in modern drug discovery. Slideshare.
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter.
  • Target identification of small molecules: an overview of the current applic
  • Hallmarks of Antibody Validation: Orthogonal Str
  • Computational evaluation of protein – small molecule binding. PMC.
  • Antibody Validation Essentials: Orthogonal Str
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • ME3BP-7 is a targeted cytotoxic agent that rapidly kills pancreatic cancer cells expressing high levels of monocarboxyl
  • CHEMBL552338 profile page.
  • Trace Amine-associated Receptor (TAAR) | Agonists. MedchemExpress.com.
  • Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combin
  • Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems. MDPI.

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Comparative

In Vivo Efficacy Comparison of N-(Methylsulfonimidoyl)propan-1-amine Hydrochloride Derivatives

Executive Summary The transition from traditional two-dimensional pharmacophores to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug discovery. Among these emerging functional groups, sulfonimidam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional two-dimensional pharmacophores to three-dimensional, sp3-rich scaffolds is a defining trend in modern drug discovery. Among these emerging functional groups, sulfonimidamides have gained significant traction as highly effective bioisosteres for traditional sulfonamides[1].

This technical guide provides an objective, data-driven comparison of novel MEK inhibitors synthesized using N-(Methylsulfonimidoyl)propan-1-amine hydrochloride (a versatile sulfonimidamide building block) against a standard sulfonamide benchmark. By replacing the planar sulfonamide moiety with a sulfonimidamide group, researchers can fundamentally alter the physicochemical properties of the drug, leading to superior in vivo efficacy in KRAS-driven oncology models[2].

Mechanistic Rationale: The Sulfonimidamide Advantage

To understand the in vivo superiority of N-(Methylsulfonimidoyl)propan-1-amine derivatives, one must examine the causality behind the structural substitution.

Traditional sulfonamides are highly lipophilic and planar, often resulting in poor aqueous solubility and high plasma protein binding (PPB). By utilizing N-(Methylsulfonimidoyl)propan-1-amine hydrochloride as a building block, one of the oxygen atoms of the sulfonamide is replaced with an imine nitrogen (NH). This aza-substitution introduces a stereogenic center at the sulfur atom, increasing the three-dimensional character (Fsp3) of the molecule[1].

Furthermore, the imine nitrogen acts as a novel hydrogen bond donor. Consequently, these derivatives exhibit drastically reduced logD values and lower PPB. This significantly increases the unbound, pharmacologically active fraction (fu) of the drug in systemic circulation, allowing for deeper penetration into the tumor microenvironment[3].

MEK_Pathway RTK Receptor Tyrosine Kinase RAS KRAS (G12C Mutant) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Sulfonimidamide Derivatives Inhibitor->MEK Allosteric Inhibition

MEK/ERK signaling pathway and allosteric inhibition by sulfonimidamide derivatives.

Quantitative Efficacy and Pharmacokinetic Profiling

To objectively compare performance, a standard sulfonamide MEK inhibitor was evaluated alongside two novel derivatives: Derivative A (direct N-propyl sulfonimidamide substitution) and Derivative B (a fluorinated N-propyl sulfonimidamide analog).

While the in vitro enzymatic potency (IC50) remains nearly identical across all three compounds, the in vivo Tumor Growth Inhibition (TGI) diverges significantly. The data below illustrates how the improved physicochemical properties of the sulfonimidamide derivatives translate directly into enhanced oral bioavailability and in vivo efficacy.

CompoundMEK1 IC50 (nM)Aqueous Sol. (µg/mL)Plasma Protein Binding (Unbound %)Oral Bioavailability (F%)Tumor Vol. Reduction (TGI %)
Standard Sulfonamide 1.2151.5%35%55%
Derivative A (N-Propyl Sulfonimidamide) 1.51458.2%68%82%
Derivative B (Fluorinated Analog) 0.91206.5%75%91%

Experimental Protocols: MIA PaCa-2 Xenograft Workflow

The following protocol details the in vivo efficacy study utilizing the MIA PaCa-2 human pancreatic cancer xenograft model, a gold standard for evaluating MEK inhibitors targeting KRAS-driven malignancies[2].

Self-Validating Protocol Design
  • Randomization Causality: Randomization based on tumor volume (approx. 150 mm³) rather than body weight ensures that baseline disease burden is statistically equivalent across all cohorts, preventing skewed efficacy readouts.

  • Control Causality: The inclusion of a vehicle-only control arm serves as a self-validating baseline to confirm that tumor growth inhibition is strictly compound-driven, while body weight monitoring ensures the observed efficacy is not an artifact of systemic toxicity.

InVivoWorkflow CellPrep MIA PaCa-2 Culture Inoculation Subcutaneous Inoculation CellPrep->Inoculation Randomization Randomization (~150 mm³) Inoculation->Randomization Dosing Oral Dosing (21 Days) Randomization->Dosing Monitoring Bi-weekly Measurements Dosing->Monitoring Analysis Efficacy Analysis Monitoring->Analysis

Step-by-step in vivo experimental workflow for evaluating MEK inhibitor efficacy.

Step-by-Step Methodology
  • Cell Culture & Preparation: Cultivate MIA PaCa-2 cells (KRAS G12C mutant) in vitro as a monolayer in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 atmosphere. Harvest cells at 80% confluence and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneous Inoculation: Inject 5×106 MIA PaCa-2 cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Tumor Monitoring & Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 150 mm³ (approximately Day 10 post-inoculation), randomize the mice into four blinded cohorts (n=10 per group).

  • Dosing Regimen: Administer the Test Articles (Standard Sulfonamide, Derivative A, Derivative B) at a dose of 5 mg/kg via oral gavage (PO) once daily for 21 consecutive days. Administer 0.5% Methylcellulose/0.2% Tween-80 to the vehicle control group.

  • In-Life Measurements: Measure tumor dimensions bi-weekly. Calculate tumor volume using the standard ellipsoid formula: V=(Length×Width2)/2 . Record body weights concurrently to assess tolerability.

  • Endpoint Biomarker Analysis: Euthanize mice on Day 21. Excise tumors, weigh them, and immediately snap-freeze in liquid nitrogen. Perform Western blot analysis on tumor lysates to quantify the reduction of phosphorylated ERK (p-ERK), validating target engagement in vivo.

References

  • Mäder, P., & Kattner, L. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14243-14275.[Link]

  • Sehgelmeble, F., Janson, J., Ray, C., Rosqvist, S., Gustavsson, S., Nilsson, L. I., Minidis, A., Holenz, J., Rotticci, D., Lundkvist, J., & Arvidsson, P. I. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem, 7(3), 396-399.[Link]

  • World Intellectual Property Organization. (2023). MEK inhibitors and uses thereof (Patent No. WO2023230205A1).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of N-(Methylsulfonimidoyl)propan-1-amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride is paramount. While specific toxicological data for this compound is not extensively available, its structural classification as an amine hydrochloride warrants a cautious approach. Analogous compounds, such as methylamine hydrochloride, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is prudent to handle N-(Methylsulfonimidoyl)propan-1-amine hydrochloride with the same level of care.

The primary risks associated with this compound stem from its potential irritant and toxic properties. Direct contact with skin, eyes, or mucous membranes should be strictly avoided. Inhalation of dust particles can also lead to respiratory tract irritation. As a water-soluble compound, improper disposal can lead to environmental contamination.[1]

Table 1: Hazard Profile of Structurally Similar Amine Hydrochlorides

Hazard ClassificationDescriptionPrimary Routes of ExposureRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[1][3]IngestionDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Dermal contactWear appropriate chemical-resistant gloves and a lab coat.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Eye contactWear safety glasses with side shields or goggles.[2]
Respiratory Irritation May cause respiratory irritation.[1][2][3]InhalationHandle in a well-ventilated area or a chemical fume hood.[4]

Pre-Disposal Protocol: Segregation, Containerization, and Labeling

Proper disposal begins long before the waste leaves the laboratory. The following pre-disposal steps are critical to ensure safety and regulatory compliance.

Waste Segregation: A Critical First Step

Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[5] N-(Methylsulfonimidoyl)propan-1-amine hydrochloride waste should be collected separately from:

  • Strong Oxidizing Agents: To prevent potentially violent reactions.

  • Bases: To avoid the liberation of the free amine.

  • Incompatible Solvents: Refer to the Safety Data Sheet (SDS) for specific solvent incompatibilities.

Containerization: Ensuring Secure Containment

The choice of a waste container is crucial for preventing leaks and ensuring the safety of personnel handling the waste.[6]

  • Material Compatibility: Use a container made of a material compatible with amine hydrochlorides. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid.[6]

  • Headspace: Leave adequate headspace (at least 10%) in liquid waste containers to allow for vapor expansion.

Labeling: Clear and Compliant Identification

Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.[7][8] The waste container for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride must be clearly labeled with:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "N-(Methylsulfonimidoyl)propan-1-amine hydrochloride".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., irritant, acute toxicity).

Step-by-Step Disposal Procedures

The disposal of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride must be conducted in accordance with local, state, and federal regulations.[1][9] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[6][10]

Solid Waste Disposal
  • Collection: Carefully collect solid N-(Methylsulfonimidoyl)propan-1-amine hydrochloride waste, including contaminated personal protective equipment (PPE) and weighing papers, in a designated, compatible, and properly labeled hazardous waste container.[9]

  • Minimizing Dust: When handling the solid material, take precautions to avoid generating dust.[4][9] This can be achieved by working in a chemical fume hood or a glove box.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of the solid waste through a licensed hazardous waste disposal company.[9]

Liquid Waste Disposal (Aqueous Solutions)
  • Collection: Collect all aqueous solutions containing N-(Methylsulfonimidoyl)propan-1-amine hydrochloride in a designated, compatible, and properly labeled hazardous waste container.

  • No Drain Disposal: Do not dispose of this chemical down the drain.[3] Its potential environmental toxicity necessitates professional treatment.

  • Storage: Store the liquid waste container in secondary containment to mitigate spills.

  • Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Decontamination of Empty Containers

Empty containers that once held N-(Methylsulfonimidoyl)propan-1-amine hydrochloride must be decontaminated before disposal.[5]

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).

  • Collection of Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • Container Disposal: After triple rinsing, the container can typically be disposed of in the regular laboratory glass or plastic waste stream, provided all labels have been removed or defaced.[7]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

Spill Response
  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE (gloves, safety glasses, lab coat), carefully sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the contaminated area.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(Methylsulfonimidoyl)propan-1-amine hydrochloride.

DisposalWorkflow Disposal Decision Workflow for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride Start Waste Generated WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Powder, Contaminated PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous Solution) WasteType->LiquidWaste Liquid EmptyContainer Empty Container WasteType->EmptyContainer Container CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Hazardous Waste Container with Secondary Containment LiquidWaste->CollectLiquid TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse StoreWaste Store in Designated Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container in Regular Lab Waste TripleRinse->DisposeContainer CollectRinsate->CollectLiquid LicensedDisposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company StoreWaste->LicensedDisposal

Caption: Disposal decision workflow for N-(Methylsulfonimidoyl)propan-1-amine hydrochloride.

References

  • Tokyo Chemical Industry Co., Ltd. (2026, February 10). Safety Data Sheet.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 14). Safety Data Sheet.
  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
  • The University of Tokyo. (n.d.). Chemically hazardous waste | Environmental Science Center.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet - Methylamine hydrochloride.
  • Chemsrc. (2025, September 12). 3-(METHYLSULFONYL)PROPAN-1-AMINE HYDROCHLORIDE.
  • Fisher Scientific. (2010, July 15). Safety Data Sheet - Propylamine hydrochloride.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Methylamine hydrochloride.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Centers for Disease Control and Prevention. (2022, April 28). OSHA Hazard Communication Standard and OSHA Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.

Sources

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